Isoliensinine
Descripción
Propiedades
IUPAC Name |
(1R)-1-[[4-hydroxy-3-[[(1R)-6-methoxy-1-[(4-methoxyphenyl)methyl]-2-methyl-3,4-dihydro-1H-isoquinolin-7-yl]oxy]phenyl]methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H42N2O6/c1-38-15-13-26-20-36(44-5)37(22-29(26)30(38)16-23-6-9-27(42-3)10-7-23)45-35-18-24(8-11-32(35)40)17-31-28-21-33(41)34(43-4)19-25(28)12-14-39(31)2/h6-11,18-22,30-31,40-41H,12-17H2,1-5H3/t30-,31-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJPXZTKPPINUKN-FIRIVFDPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)OC)OC4=C(C=CC(=C4)CC5C6=CC(=C(C=C6CCN5C)OC)O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC(=C(C=C2[C@H]1CC3=CC=C(C=C3)OC)OC4=C(C=CC(=C4)C[C@@H]5C6=CC(=C(C=C6CCN5C)OC)O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H42N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60218346 | |
| Record name | Isoliensinine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60218346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
610.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6817-41-0 | |
| Record name | (+)-Isoliensinine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6817-41-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isoliensinine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006817410 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isoliensinine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60218346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Isoliensinine: A Technical Guide to Its Natural Sourcing, Extraction, and Mechanisms of Action
For Immediate Release
This technical document provides an in-depth guide for researchers, scientists, and drug development professionals on the bisbenzylisoquinoline alkaloid, Isoliensinine. It details its primary natural source, Nelumbo nucifera, comprehensive protocols for its extraction and purification, and an overview of its key signaling pathways.
Natural Source and Distribution
This compound is a prominent alkaloid naturally occurring in the lotus (B1177795) plant, Nelumbo nucifera Gaertn.[1][2][3][4] While present in various parts of the plant, its highest concentrations are found within the embryo (plumule) of the lotus seed, a component used in traditional Chinese medicine known as "Lian Tze Hsin" or "Lian Zi Xin".[5]
The distribution of alkaloids is highly tissue-specific. Lotus leaves (laminae) also contain a high alkaloid content, but they are primarily rich in aporphine-type alkaloids. The embryo, in contrast, is the primary reservoir of bisbenzylisoquinoline-type alkaloids, including this compound, liensinine (B1675319), and neferine (B1663666). The rhizome (lotus root) contains only negligible amounts of these compounds.
Quantitative analyses have shown variability in concentration, likely due to genetic and environmental factors. The total alkaloid content in the dried lotus embryo can range from approximately 1.4% to 2.4% by dry weight. Specific analyses of the alkaloid fraction in the embryo have identified this compound content to be between 0.7% and 4.38% of the total alkaloids. One analysis reported the mass fraction of this compound in a crude embryo extract to be approximately 45.7 mg/g.
Extraction and Purification from Nelumbo nucifera Embryo
The isolation of high-purity this compound from the lotus embryo is a multi-step process involving initial crude extraction followed by sophisticated purification techniques. The structural similarity of this compound to co-occurring alkaloids like liensinine and neferine presents a significant purification challenge.
General Experimental Workflow
The overall process for isolating this compound involves sample preparation, crude extraction, and multi-step purification. Modern chromatographic techniques are essential for achieving high purity.
Detailed Experimental Protocols
Protocol 1: Ultrasound-Assisted Crude Extraction (UAE)
This protocol is optimized for the efficient extraction of total alkaloids from the lotus embryo.
-
Preparation : Dried and pulverized lotus embryos are used as the starting material.
-
Solvent : Prepare a 75% (v/v) ethanol-water solution.
-
Extraction :
-
Combine the pulverized embryos with the solvent at a liquid-to-solid ratio of 30:1 (mL/g).
-
Place the mixture in an ultrasonic bath.
-
Perform extraction for 20 minutes at a controlled temperature.
-
-
Recovery :
-
Filter the mixture to separate the extract from the solid residue.
-
Concentrate the filtrate under reduced pressure (e.g., using a rotary evaporator) to yield the crude alkaloid extract.
-
Protocol 2: High-Speed Counter-Current Chromatography (HSCCC) Purification
HSCCC is a highly effective liquid-liquid chromatography technique that avoids solid stationary phases, leading to high recovery and purity. The following is based on a successful reported method.
-
Sample Preparation : Dissolve the crude alkaloid extract obtained from Protocol 1 into the selected solvent system.
-
HSCCC System Preparation :
-
Two-Phase Solvent System : Prepare a mixture of n-hexane, ethyl acetate, methanol, and water in a volumetric ratio of 5:8:4:5. Add ammonium (B1175870) hydroxide (B78521) (NH₄OH) to constitute 0.5% of the total volume to improve alkaloid separation.
-
Equilibration : Thoroughly mix the solvent system in a separatory funnel and allow the phases to separate. The upper phase serves as the stationary phase, and the lower phase serves as the mobile phase.
-
Column Priming : Fill the entire HSCCC column with the stationary phase (upper phase).
-
-
Chromatographic Separation :
-
Injection : Inject the dissolved crude extract sample into the column.
-
Elution : Pump the mobile phase (lower phase) through the column at a defined flow rate while the apparatus rotates at high speed (e.g., 800-900 rpm).
-
Fraction Collection : Continuously monitor the effluent using a UV detector and collect fractions based on the resulting chromatogram peaks.
-
-
Analysis and Recovery :
-
Analyze the collected fractions corresponding to this compound for purity using analytical HPLC.
-
Combine the high-purity fractions and evaporate the solvent to obtain purified this compound.
-
Quantitative Data on Purification
The efficiency of purification is critical. High-Speed Counter-Current Chromatography (HSCCC) has proven to be a superior method for isolating this compound with high purity and yield.
| Method | Starting Material | Solvent System | This compound Yield | This compound Purity | Reference |
| High-Speed Counter-Current Chromatography (HSCCC) | 200 mg Crude Extract | n-hexane-ethyl acetate-methanol-water (5:8:4:5, v/v) + 0.5% NH₄OH | 19.6 mg | 95.9% | |
| Preparative Counter-Current Chromatography (CCC) | 5850 mg Crude Alkaloid | ethyl acetate-tetrachloromethane-methanol-water (1:6:4:1, v/v) | 698 mg | >97% | |
| LC-MS/MS Analysis of Crude Extract | Crude Embryo Extract | N/A (Analytical Method) | 45.7 mg/g | N/A |
Key Signaling Pathways and Mechanisms of Action
This compound exhibits a range of pharmacological activities, including potent anti-cancer effects, by modulating several key cellular signaling pathways. Its mechanism of action is often cell-type specific.
Induction of Autophagy in Cancer Cells
In several cancer cell lines, including cervical cancer (HeLa), this compound acts as a small-molecule autophagy enhancer. It initiates autophagy-mediated cell death by activating the AMPK–TSC2–mTOR pathway. Activation of AMP-activated protein kinase (AMPK) leads to the inhibition of the mammalian target of rapamycin (B549165) (mTOR), a crucial regulator of cell growth and protein synthesis, thereby triggering the autophagic process.
Induction of Apoptosis in Triple-Negative Breast Cancer (TNBC)
This compound selectively induces apoptosis in TNBC cells through a mechanism involving oxidative stress. It significantly increases the intracellular production of Reactive Oxygen Species (ROS), which in turn activates the p38 MAPK and JNK signaling pathways. This cascade triggers the mitochondrial pathway of apoptosis, characterized by the downregulation of the anti-apoptotic protein Bcl-2, upregulation of the pro-apoptotic protein Bax, and the subsequent activation of caspases 9 and 3, leading to PARP-1 cleavage and cell death.
References
- 1. This compound induces apoptosis in triple-negative human breast cancer cells through ROS generation and p38 MAPK/JNK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Suppresses Osteoclast Formation Through NF-κB Signaling Pathways and Relieves Ovariectomy-Induced Bone Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: A Natural Compound with "Drug-Like" Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: A Natural Compound with “Drug-Like” Potential - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Isoliensinine: Chemical Structure, Properties, and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoliensinine is a prominent bisbenzylisoquinoline alkaloid isolated from the green embryo of the seeds of Nelumbo nucifera Gaertn., commonly known as the lotus.[1][2] This natural compound has garnered significant attention within the scientific community for its diverse and potent pharmacological activities, including anti-tumor, cardioprotective, antioxidant, and anti-inflammatory effects. This guide provides a comprehensive technical overview of this compound, focusing on its chemical identity, quantifiable properties, and the experimental methodologies used to elucidate its biological functions.
Chemical Structure and IUPAC Name
This compound is characterized as a phenolic bisbenzylisoquinoline alkaloid.[1][2] Its complex structure is fundamental to its biological activity.
IUPAC Name: (1R)-1-[[4-hydroxy-3-[[(1R)-6-methoxy-1-[(4-methoxyphenyl)methyl]-2-methyl-3,4-dihydro-1H-isoquinolin-7-yl]oxy]phenyl]methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol[1]
Physicochemical and Biological Properties
The following tables summarize key quantitative data regarding the physicochemical and biological properties of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C37H42N2O6 | |
| Molecular Weight | 610.7 g/mol | |
| Melting Point | 69-71 °C | |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Water solubility is estimated at 0.01748 mg/L at 25 °C. | |
| Appearance | White powder |
Table 2: Biological Activities of this compound (IC50 Values)
| Cell Line / Enzyme | Biological Effect | IC50 Value | Source |
| H1299 (Lung Cancer) | Anti-proliferative | 6.98 µM | |
| A549 (Lung Cancer) | Anti-proliferative | 17.24 µM | |
| H1650 (Lung Cancer) | Anti-proliferative | 16.00 µM | |
| BEAS-2B (Normal Lung) | Cytotoxicity | 28.65 µM | |
| Acetylcholinesterase (Rat Brain) | Enzyme Inhibition | 6.82 ± 0.25 µM | |
| Butyrylcholinesterase (Rat Plasma) | Enzyme Inhibition | 15.51 ± 2.20 µM | |
| KCl-induced Smooth Muscle Contraction | Relaxation | 3.504 µM |
Experimental Protocols
This section provides detailed methodologies for key experiments frequently employed in the study of this compound.
Extraction and Isolation of this compound from Nelumbo nucifera
A common method for the preparative separation and purification of this compound is high-speed counter-current chromatography (HSCCC).
-
Crude Extract Preparation: The dried and powdered seed embryos of Nelumbo nucifera are extracted with an appropriate solvent, such as ethanol. The resulting extract is then concentrated to yield a crude alkaloid mixture.
-
HSCCC System:
-
Two-Phase Solvent System: A mixture of n-hexane-ethyl acetate-methanol-water (5:8:4:5, v/v) containing 0.5% ammonium (B1175870) hydroxide (B78521) is typically used.
-
Operation: The column is first filled with the stationary phase (upper phase). The mobile phase (lower phase) is then pumped into the column at a specific flow rate while the apparatus is rotated at a set speed.
-
-
Sample Loading and Fraction Collection: The crude extract, dissolved in a mixture of the upper and lower phases, is injected into the column. Fractions are collected at regular intervals and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Purification and Identification: Fractions containing this compound are combined, concentrated, and further purified if necessary. The final identification and purity assessment are performed using techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Cell Viability Assay (CCK-8)
The Cell Counting Kit-8 (CCK-8) assay is a colorimetric method used to determine the number of viable cells in proliferation or cytotoxicity studies.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of approximately 5,000 cells per well in 100 µL of culture medium. The plate is pre-incubated for 24 hours in a humidified incubator (37°C, 5% CO2).
-
Treatment: Various concentrations of this compound (or a vehicle control) are added to the wells. The plate is then incubated for a specified period (e.g., 24, 48, or 72 hours).
-
CCK-8 Reagent Addition: 10 µL of CCK-8 solution is added to each well.
-
Incubation: The plate is incubated for 1-4 hours in the incubator.
-
Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader. Cell viability is calculated as a percentage relative to the control group.
Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment and Harvesting: Cells are treated with this compound for the desired time. Both floating and adherent cells are collected. Adherent cells are detached using trypsin.
-
Cell Washing: The collected cells are washed with ice-cold PBS.
-
Staining: Cells are resuspended in 1X Binding Buffer. Annexin V-FITC and Propidium Iodide (PI) staining solutions are added to the cell suspension.
-
Incubation: The cells are incubated for 15-20 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. The percentages of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells are quantified.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and assess changes in their expression levels.
-
Protein Extraction: Cells treated with this compound are washed with ice-cold PBS and lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a protein assay kit (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking and Antibody Incubation: The membrane is blocked to prevent non-specific antibody binding. It is then incubated with a primary antibody specific to the target protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) reagent and an imaging system.
In Vivo Anti-Tumor Activity Assessment
Xenograft models in immunocompromised mice are commonly used to evaluate the anti-tumor efficacy of compounds like this compound.
-
Tumor Implantation: Human cancer cells are suspended in a suitable medium (e.g., Matrigel) and subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).
-
Animal Grouping and Treatment: Once the tumors reach a palpable size, the mice are randomized into control and treatment groups. This compound (dissolved in a suitable vehicle) is administered to the treatment group via a specific route (e.g., intraperitoneal injection) and schedule.
-
Monitoring: Tumor volume and the body weight of the mice are measured regularly.
-
Endpoint and Tissue Collection: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and processed for further analysis (e.g., histology, western blotting).
Signaling Pathways and Mechanisms of Action
This compound exerts its biological effects by modulating several key signaling pathways. The following diagrams illustrate some of these mechanisms.
References
- 1. This compound induces cervical cancer cell cycle arrest and apoptosis by inhibiting the AKT/GSK3α pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparative separation and purification of liensinine, this compound and neferine from seed embryo of Nelumbo nucifera GAERTN using high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Isoliensinine: A Multifaceted Inhibitor of Cancer Cell Proliferation and Survival
An In-Depth Technical Guide on the Core Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoliensinine, a bisbenzylisoquinoline alkaloid isolated from the lotus (B1177795) plant (Nelumbo nucifera), has emerged as a promising natural compound with potent anti-cancer properties. This technical guide delineates the multifaceted mechanisms of action through which this compound exerts its cytotoxic and cytostatic effects on cancer cells. Extensive research has demonstrated its ability to induce apoptosis, trigger autophagy-mediated cell death, arrest the cell cycle, and inhibit metastasis across a range of cancer types, including cervical, breast, liver, lung, and colorectal cancers. This document provides a comprehensive overview of the signaling pathways modulated by this compound, detailed experimental protocols for assessing its activity, and a summary of its quantitative effects on cancer cell lines.
Core Mechanisms of Action
This compound's anti-cancer activity stems from its ability to modulate multiple critical cellular processes, leading to the inhibition of tumor growth and progression. The primary mechanisms include the induction of programmed cell death (apoptosis), stimulation of autophagic processes that can lead to cell death, halting of the cell division cycle, and prevention of cancer cell migration and invasion.
Induction of Apoptosis
This compound is a potent inducer of apoptosis in various cancer cell lines. This programmed cell death is primarily achieved through the activation of intrinsic and extrinsic apoptotic pathways, characterized by the involvement of reactive oxygen species (ROS) and the modulation of key signaling cascades.
In triple-negative breast cancer (TNBC) cells, this compound treatment leads to a significant increase in intracellular ROS production.[1] This oxidative stress, in turn, activates the p38 MAPK and JNK signaling pathways, which are crucial for the downstream execution of apoptosis.[1] The activation of these pathways culminates in the cleavage of caspase-3 and PARP-1, hallmarks of apoptotic cell death.[2][3] Notably, the apoptotic effect of this compound can be attenuated by the ROS scavenger N-acetyl cysteine, confirming the critical role of oxidative stress in its mechanism.[1]
In cervical cancer cells, this compound induces apoptosis by inhibiting the AKT/GSK3α pathway. This inhibition leads to the downregulation of the anti-apoptotic protein Mcl-1 and the activation of caspase-9. Furthermore, in hepatocellular carcinoma (HCC), this compound suppresses the NF-κB signaling pathway, which is known to promote cell survival. This suppression is achieved by promoting the dephosphorylation of the p65 subunit of NF-κB.
Modulation of Autophagy
This compound has a dual role in modulating autophagy, a cellular recycling process. In some contexts, it acts as an autophagy enhancer, leading to autophagic cell death, particularly in apoptosis-resistant cancer cells. This induction of autophagy is mediated by the activation of the AMPK-TSC2-mTOR signaling pathway. Treatment with an AMPK inhibitor can significantly reduce the formation of GFP-LC3 puncta, a marker of autophagy, in cells treated with this compound. This compound has been shown to induce autophagy in a variety of cancer cell lines, including MCF-7 (breast), PC-3 (prostate), Hep3B (liver), and A549 (lung).
Conversely, some studies have reported that a related compound, liensinine, can inhibit autophagosome-lysosome fusion, leading to an accumulation of autophagosomes. While this seems contradictory, it highlights the complex and context-dependent role of these alkaloids in modulating autophagy.
Cell Cycle Arrest
This compound effectively halts the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G0/G1 phase. This arrest prevents cancer cells from entering the S phase, during which DNA replication occurs. The mechanism underlying this cell cycle arrest involves the upregulation of the cyclin-dependent kinase inhibitor p21 and the downregulation of CDK2 and cyclin E. In cervical cancer cells, this effect is mediated through the inhibition of the AKT/GSK3α pathway.
Inhibition of Metastasis
The spread of cancer cells to distant organs, a process known as metastasis, is a major cause of cancer-related mortality. This compound has been shown to inhibit the migration and invasion of lung adenocarcinoma cells. This anti-metastatic effect is associated with the modulation of epithelial-mesenchymal transition (EMT) markers, specifically the downregulation of N-cadherin and the upregulation of E-cadherin. In gastric cancer, this compound targets TGFBR1 to regulate the TGF-β-Smad signaling pathway, thereby suppressing cell proliferation and migration.
Signaling Pathways Modulated by this compound
The anti-cancer effects of this compound are orchestrated through its interaction with and modulation of several key intracellular signaling pathways.
PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its hyperactivation is common in many cancers. This compound has been shown to inhibit this pathway in several cancer types. In cervical cancer, it significantly downregulates the phosphorylation of AKT (at Ser473) in a dose- and time-dependent manner, leading to cell cycle arrest and apoptosis. In urothelial carcinoma, this compound's effects are linked to alterations in the PI3K/AKT and HIF-1α pathways.
MAPK Pathway
The mitogen-activated protein kinase (MAPK) pathway, including the JNK and p38 MAPK subfamilies, is crucial in translating extracellular signals into cellular responses, including apoptosis. In triple-negative breast cancer, this compound activates both p38 MAPK and JNK signaling, which is a key driver of ROS-mediated apoptosis. Inhibition of either p38 MAPK or JNK can attenuate the apoptotic effects of this compound.
NF-κB Pathway
The transcription factor NF-κB plays a pivotal role in inflammation, immunity, and cancer cell survival. This compound has been demonstrated to inhibit NF-κB activity in hepatocellular carcinoma cells, contributing to its pro-apoptotic effects. It achieves this by promoting the dephosphorylation of the p65 subunit at Ser536.
AMPK/mTOR Pathway
The AMP-activated protein kinase (AMPK) is a key energy sensor that, when activated, can inhibit the anabolic mTOR pathway, leading to the induction of autophagy. This compound is an activator of AMPK, and its ability to induce autophagy is dependent on this activation.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on various cancer cell lines as reported in the literature.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | 22.78 | 48 | |
| MDA-MB-231 | Triple-Negative Breast Cancer | 18.34 | 72 | |
| H1299 | Lung Adenocarcinoma | 6.98 | 48 | |
| A549 | Lung Adenocarcinoma | 17.24 | 48 | |
| H1650 | Lung Adenocarcinoma | 16.00 | 48 | |
| BEAS-2B | Normal Bronchial Epithelium | 28.65 | 48 | |
| MCF-10A | Normal Breast Epithelium | 86.22 | 48 |
Table 2: Apoptosis Induction by this compound in Cervical Cancer Cells
| Cell Line | This compound (µM) | Exposure Time (h) | Apoptosis (%) | Reference |
| C33A | 40 | 48 | 46.60 | |
| Caski | 40 | 48 | 70.35 | |
| HeLa | 40 | 48 | 23.10 | |
| SiHa | 40 | 48 | 53.63 | |
| C33A | 20 | 72 | 66.87 | |
| Caski | 20 | 72 | 59.61 | |
| HeLa | 20 | 72 | 29.78 | |
| SiHa | 20 | 72 | 50.55 |
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to elucidate the mechanism of action of this compound. Specific details may vary between studies.
Cell Culture and Viability Assay (CCK-8)
-
Cell Culture: Cancer cell lines are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Viability Assay: Cells are seeded in 96-well plates at a density of 5x10^3 to 1x10^4 cells/well and allowed to adhere overnight. The cells are then treated with various concentrations of this compound (or DMSO as a vehicle control) for specified time periods (e.g., 24, 48, 72 hours). After treatment, 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well, and the plates are incubated for 1-4 hours at 37°C. The absorbance is measured at 450 nm using a microplate reader. Cell viability is calculated as a percentage of the control group.
Apoptosis Analysis by Flow Cytometry
-
Cell Treatment: Cells are seeded in 6-well plates and treated with this compound for the desired time.
-
Staining: Adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X binding buffer. Cells are then stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol (e.g., Annexin V-FITC Apoptosis Detection Kit).
-
Flow Cytometry: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Western Blotting
-
Protein Extraction: After treatment with this compound, cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against target proteins (e.g., p-AKT, AKT, p21, CDK2, Cleaved Caspase-9, β-actin) overnight at 4°C. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Tumor Model
-
Animal Model: Nude mice (e.g., BALB/c nude mice) are used.
-
Tumor Implantation: Cancer cells (e.g., 5x10^6 cells in 100 µL PBS) are subcutaneously injected into the flank of the mice.
-
Treatment: When the tumors reach a certain volume (e.g., 100 mm³), the mice are randomly divided into control and treatment groups. This compound (e.g., 3-10 mg/kg) or vehicle is administered via intraperitoneal injection or oral gavage daily or on a specified schedule.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using a caliper and calculated using the formula: (length × width²)/2.
-
Endpoint Analysis: At the end of the experiment, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry, western blotting).
Visualizations of Signaling Pathways and Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.
Caption: this compound-induced apoptosis signaling pathways.
Caption: this compound's effect on cell cycle and autophagy.
Caption: Workflow for evaluating this compound's anti-cancer effects.
Conclusion
This compound is a promising natural product with a well-documented, multi-pronged mechanism of action against cancer cells. Its ability to induce apoptosis and autophagy, arrest the cell cycle, and inhibit metastasis through the modulation of key signaling pathways like PI3K/AKT, MAPK, and NF-κB underscores its therapeutic potential. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and potentially harness the anti-cancer properties of this compound for clinical applications. Further preclinical and clinical studies are warranted to fully evaluate its efficacy and safety profile as a potential anti-cancer agent.
References
- 1. This compound induces apoptosis in triple-negative human breast cancer cells through ROS generation and p38 MAPK/JNK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound: A Natural Compound with “Drug-Like” Potential [frontiersin.org]
- 3. This compound: A Natural Compound with “Drug-Like” Potential - PMC [pmc.ncbi.nlm.nih.gov]
Isoliensinine: A Comprehensive Technical Guide to its Biological Activities and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Isoliensinine, a bisbenzylisoquinoline alkaloid isolated from the seed embryo of Nelumbo nucifera (lotus), has emerged as a promising natural compound with a wide spectrum of pharmacological activities.[1][2] This technical guide provides an in-depth overview of the biological activities and therapeutic potential of this compound, with a focus on its anticancer, cardiovascular protective, neuroprotective, anti-inflammatory, and anti-fibrotic properties. Detailed summaries of quantitative data, experimental protocols, and visual representations of key signaling pathways are presented to facilitate further research and drug development efforts. While this compound demonstrates significant therapeutic promise, challenges such as its poor aqueous solubility need to be addressed for successful clinical translation.[1][2]
Anticancer Activity
This compound exhibits potent anticancer effects across a variety of cancer types through multiple mechanisms, including the induction of apoptosis, autophagy, and cell cycle arrest.[3] It has shown efficacy against hepatocellular carcinoma, triple-negative breast cancer, lung adenocarcinoma, and cervical cancer.
In Vitro Efficacy
This compound has demonstrated significant cytotoxicity against a range of cancer cell lines. The half-maximal inhibitory concentrations (IC50) for various cell lines are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |
| H1299 | Lung Adenocarcinoma | 6.98 | 48 | |
| A549 | Lung Adenocarcinoma | 17.24 | 48 | |
| H1650 | Lung Adenocarcinoma | 16.00 | 48 | |
| BEAS-2B | Normal Bronchial Epithelial | 28.65 | 48 | |
| MDA-MB-231 | Triple-Negative Breast Cancer | 22.78 | 48 | |
| MDA-MB-231 | Triple-Negative Breast Cancer | 18.34 | 72 | |
| MCF-10A | Normal Breast Epithelial | 86.22 | 48 | |
| HeLa | Cervical Cancer | 13.45 | 24 | |
| HeLa | Cervical Cancer | 11.04 | 48 | |
| Caski | Cervical Cancer | 10.27 | 24 | |
| Caski | Cervical Cancer | 7.26 | 48 | |
| SiHa | Cervical Cancer | 16.74 | 24 | |
| SiHa | Cervical Cancer | 13.16 | 48 | |
| C33A | Cervical Cancer | 9.53 | 24 | |
| C33A | Cervical Cancer | 7.88 | 48 |
In Vivo Efficacy
-
Hepatocellular Carcinoma: In a Huh-7 xenograft nude mouse model, this compound at doses of 3-10 mg/kg suppressed tumor growth.
-
Lung Adenocarcinoma: In an A549 xenograft nude mouse model, intraperitoneal injection of 20 mg/kg this compound every two days attenuated tumor growth.
Mechanisms of Action and Signaling Pathways
This compound's anticancer effects are mediated through the modulation of several key signaling pathways:
-
Induction of Apoptosis: this compound induces apoptosis in triple-negative breast cancer cells by increasing the generation of reactive oxygen species (ROS) and activating the p38 MAPK/JNK signaling pathway. In hepatocellular carcinoma, it induces apoptosis by inhibiting NF-κB activity and the phosphorylation of p65.
-
Induction of Autophagy: this compound acts as a small-molecule autophagy enhancer, inducing autophagic cell death in various cancer cells, including HeLa cervical cancer cells, by activating the AMPK-TSC2-mTOR signaling pathway.
-
Cell Cycle Arrest: In cervical cancer cells, this compound induces G0/G1 phase cell cycle arrest by inhibiting the AKT/GSK3α pathway.
-
Ferroptosis: Recent studies indicate that this compound can induce ferroptosis in urothelial carcinoma cells via the PI3K/AKT/HIF-1α axis.
Cardiovascular Protective Effects
This compound demonstrates significant cardiovascular protective activities, including antihypertensive and anti-arrhythmic effects, and the amelioration of ventricular hypertrophy.
In Vivo Efficacy
-
Hypertension: In spontaneously hypertensive rats (SHRs), oral administration of this compound at doses of 2.5, 5, and 10 mg/kg for 10 weeks effectively attenuated the elevation of blood pressure.
-
Cardiac Hypertrophy: In a rat model of left ventricular hypertrophy, this compound (10–20 mg/kg) dose-dependently inhibited left atrial contractility and right atrial self-beating frequency.
Mechanisms of Action and Signaling Pathways
The cardiovascular protective effects of this compound are attributed to its ability to modulate calcium channels and vascular smooth muscle contraction. It promotes vasorelaxation and inhibits vasoconstriction induced by agents like angiotensin II and norepinephrine. The antihypertensive and aortic protection effects may also be linked to the regulation of the RhoA/ROCK pathway.
Neuroprotective Effects
This compound exhibits promising neuroprotective properties, with potential applications in the treatment of neurodegenerative diseases like Alzheimer's disease.
In Vivo Efficacy
-
Alzheimer's Disease Model: In an AlCl3/D-galactose-induced Alzheimer's disease-like mouse model, intraperitoneal administration of this compound (1, 3, or 10 mg/kg/day) for 6 weeks effectively ameliorated cognitive impairment.
Mechanisms of Action and Signaling Pathways
This compound's neuroprotective effects are linked to its ability to inhibit cholinesterases and modulate calcium signaling. It has been shown to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Furthermore, it can reduce the hyperphosphorylation of Tau protein by inhibiting the Ca2+-CaM/CaMKII pathway.
Anti-inflammatory and Antioxidant Activities
This compound possesses significant anti-inflammatory and antioxidant properties, contributing to its therapeutic potential in a range of diseases.
In Vivo Efficacy
-
LPS-Induced Inflammation: In a lipopolysaccharide (LPS)-induced rat model of acute lung injury and sepsis, this compound treatment significantly reduced the levels of pro-inflammatory cytokines TNF-α, IL-1β, and IL-6, while increasing the level of the anti-inflammatory cytokine IL-10.
-
Oxidative Stress: In D-galactose-induced aging mice, this compound treatment reduced malondialdehyde (MDA) content and increased the activities of superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px).
Mechanisms of Action and Signaling Pathways
The anti-inflammatory effects of this compound are mediated through the inhibition of pro-inflammatory signaling pathways such as MAPK/NF-κB. Its antioxidant activity involves the scavenging of free radicals and the enhancement of endogenous antioxidant enzyme activity.
Anti-fibrotic Activity
This compound has demonstrated the ability to ameliorate fibrosis in preclinical models, suggesting its potential as a therapeutic agent for fibrotic diseases.
In Vivo Efficacy
-
Pulmonary Fibrosis: In a bleomycin-induced pulmonary fibrosis model in mice, oral administration of this compound (10, 20, and 40 mg/kg) significantly suppressed the increase in hydroxyproline (B1673980) content in lung tissue.
-
Renal Fibrosis: In spontaneously hypertensive rats, this compound treatment (2.5, 5, and 10 mg/kg/day for 10 weeks) ameliorated renal injury and collagen deposition.
Mechanisms of Action and Signaling Pathways
This compound's anti-fibrotic effects are associated with the inhibition of the TGF-β1/Smad2/3 signaling pathway, a key regulator of fibrosis. It also inhibits the overexpression of TGF-β1 and TNF-α.
Experimental Protocols
This section provides an overview of common experimental methodologies used to evaluate the biological activities of this compound.
Cell Viability Assay (CCK-8)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 8x10³ cells/well and incubate overnight.
-
Treatment: Treat cells with various concentrations of this compound (e.g., 0, 5, 10, 15, 20, 25 µM) for 24 or 48 hours.
-
Reagent Addition: Add 10 µL of CCK-8 solution to each well and incubate for 2 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Calculation: Calculate cell viability as a percentage of the control group.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Treat cells with desired concentrations of this compound for the specified duration.
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in binding buffer and add Annexin V-FITC and Propidium Iodide (PI) staining solutions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Western Blotting
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-AKT, total AKT, p-p38, total p38, etc.) overnight at 4°C. Specific antibody clones and dilutions should be optimized based on manufacturer's recommendations and preliminary experiments.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion and Future Directions
This compound is a natural compound with a remarkable range of biological activities and significant therapeutic potential. Its multifaceted mechanisms of action, targeting key signaling pathways involved in cancer, cardiovascular disease, neurodegeneration, inflammation, and fibrosis, make it an attractive candidate for further drug development. However, its poor water solubility presents a major hurdle for clinical application. Future research should focus on developing novel formulations, such as nanoparticles or liposomes, to improve its bioavailability. Furthermore, more extensive preclinical and clinical studies are warranted to fully elucidate its therapeutic efficacy and safety profile in various disease contexts. The detailed information provided in this guide aims to serve as a valuable resource for scientists and researchers dedicated to advancing the therapeutic applications of this compound.
References
- 1. This compound promotes vasorelaxation and inhibits constriction by regulating the calcium channel in hypertension: In vitro and in vivo approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Antagonism of orexin receptors significantly lowers blood pressure in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Isoliensinine's Modulation of NF-κB and p38 MAPK/JNK Signaling Pathways: A Technical Guide
Introduction: Isoliensinine, a bisbenzylisoquinoline alkaloid extracted from the seed embryo of the lotus (B1177795) (Nelumbo nucifera), has garnered significant attention within the scientific community for its diverse pharmacological properties.[1][2] Exhibiting potent anti-cancer, anti-inflammatory, and neuroprotective effects, this natural compound's therapeutic potential is largely attributed to its ability to modulate critical intracellular signaling pathways.[3][4][5] This technical guide provides an in-depth exploration of this compound's mechanisms of action, with a specific focus on its influence over the Nuclear Factor-kappa B (NF-κB) and the p38 Mitogen-Activated Protein Kinase (MAPK)/c-Jun N-terminal Kinase (JNK) signaling cascades. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's molecular interactions.
This compound and the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response and plays a crucial role in cell survival and proliferation. In many pathological conditions, particularly in cancer and chronic inflammatory diseases, this pathway is constitutively active. This compound has been shown to be a potent inhibitor of this pathway.
Mechanism of Action: In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by stimuli such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This frees the NF-κB p65 subunit to translocate to the nucleus and initiate the transcription of pro-inflammatory and pro-survival genes.
This compound intervenes in this cascade primarily by:
-
Inhibiting p65 Phosphorylation: Studies in hepatocellular carcinoma (HCC) and osteoclastogenesis have demonstrated that this compound decreases the constitutive phosphorylation of the NF-κB p65 subunit at serine 536. This dephosphorylation event is crucial as it curtails NF-κB's transcriptional activity. The mechanism appears to involve the upregulation of Protein Phosphatase 2A (PP2A), which directly dephosphorylates p65.
-
Preventing IκBα Degradation: this compound has also been observed to inhibit the degradation of IκBα, which effectively traps the NF-κB complex in the cytoplasm, preventing its nuclear translocation and activity.
This inhibitory effect on the NF-κB pathway underlies much of this compound's anti-inflammatory and apoptosis-inducing activity in cancer cells.
This compound and the p38 MAPK/JNK Signaling Pathway
In contrast to its inhibitory effect on the NF-κB pathway, this compound actively promotes apoptosis in various cancer cells by activating the p38 MAPK and JNK signaling pathways. These pathways are typically activated in response to cellular stress, such as oxidative stress, and play a pivotal role in orchestrating cell death.
Mechanism of Action: The primary trigger for this compound-induced activation of p38 MAPK and JNK is the generation of reactive oxygen species (ROS).
-
ROS Generation: this compound treatment leads to a significant increase in intracellular ROS levels in cancer cells, but not in normal cells. This selective induction of oxidative stress is a key component of its anti-cancer activity.
-
Activation of p38 MAPK and JNK: The elevated ROS levels act as upstream signals that lead to the phosphorylation and subsequent activation of both p38 MAPK and JNK.
-
Induction of Apoptosis: Activated p38 and JNK then trigger the downstream apoptotic cascade. This involves the modulation of Bcl-2 family proteins (e.g., upregulation of Bax, downregulation of Bcl-2) and the activation of caspases (e.g., cleaved caspase-3, cleaved caspase-9) and PARP-1, ultimately leading to programmed cell death.
The pro-apoptotic effects of this compound can be attenuated by using ROS scavengers (like N-acetyl cysteine) or specific inhibitors of p38 (SB203580) and JNK (SP600125), confirming the critical role of this signaling axis.
Data Presentation
Table 1: Cytotoxic Activity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | 108.1 | 24 | |
| 22.78 | 48 | |||
| 18.34 | 72 | |||
| PC12 | Pheochromocytoma | ~15.51 (AChE) | N/A | |
| ~6.82 (BChE) | N/A |
Note: IC50 values can vary based on the specific assay conditions.
Table 2: Effects of this compound on NF-κB and MAPK Pathway Components
| Cell Line/Model | Treatment | Target Protein | Effect | Reference |
| Hepatocellular Carcinoma Cells | This compound | p-p65 (Ser536) | Dose-dependent decrease | |
| Huh-7 Xenografts | This compound (3-10 mg/kg) | p-p65 (Ser536) | Inhibition | |
| BV2 Microglial Cells | This compound + LPS | p-p65, p-IκBα | Inhibition | |
| p-p38, p-JNK, p-ERK | Inhibition | |||
| Osteoclast Precursors | This compound + RANKL | p-p65 | Attenuated at 5 min | |
| IκBα Degradation | Inhibited at 5 min | |||
| Chondrocytes | This compound + IL-1β | MAPK/NF-κB pathway | Inhibition |
Table 3: Pro-Apoptotic and Anti-Inflammatory Effects of this compound
| Cell Line/Model | Treatment | Effect | Key Findings | Reference |
| Triple-Negative Breast Cancer | 20 µM this compound | Apoptosis | Activation of p38 MAPK and JNK | |
| Triple-Negative Breast Cancer | 10-40 µM this compound | Apoptosis & G1 Arrest | Increased p21, Bax; Decreased Cyclin E1, Bcl-2 | |
| LPS-induced Rats | This compound | Anti-inflammatory | Decreased TNF-α, IL-1β, IL-6; Increased IL-10 | |
| Microglial Cells | This compound + LPS | Anti-inflammatory | Suppressed NO, TNF-α, IL-1β, IL-6 release |
Experimental Protocols
Western Blotting for Signaling Protein Phosphorylation
This protocol is a generalized procedure for analyzing the phosphorylation status of NF-κB p65, p38, and JNK.
a. Cell Lysis and Protein Quantification:
-
Culture cells (e.g., MDA-MB-231, BV2) to 70-80% confluency and treat with desired concentrations of this compound for the specified times.
-
Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration using a BCA Protein Assay Kit.
b. SDS-PAGE and Protein Transfer:
-
Denature 20-40 µg of protein lysate by boiling in Laemmli sample buffer at 95°C for 5 minutes.
-
Load samples onto a 4-12% SDS-polyacrylamide gel. Include a pre-stained protein ladder.
-
Run the gel at 110V until the dye front reaches the bottom.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane at 100V for 1-2 hours on ice.
c. Immunoblotting:
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-p38, anti-p38, anti-phospho-JNK, anti-JNK, anti-β-actin) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendations.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the signal using an Enhanced Chemiluminescence (ECL) substrate and visualize with an imaging system.
-
Quantify band intensities using software like ImageJ, normalizing phosphorylated proteins to their total protein counterparts and loading controls (e.g., β-actin).
Intracellular ROS Detection
-
Seed cells in a 6-well plate or a 96-well black plate.
-
Treat cells with this compound for the desired duration. Include a positive control (e.g., H₂O₂) and a negative control.
-
Pre-treat a separate group of cells with N-acetyl cysteine (NAC) for 1 hour before adding this compound to test for ROS-dependent effects.
-
Wash the cells with PBS.
-
Incubate the cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) in serum-free media for 30 minutes at 37°C in the dark.
-
Wash the cells again with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microscope or a microplate reader at an excitation/emission wavelength of 485/535 nm.
Cell Viability (MTT) Assay
-
Seed cells (e.g., 5 x 10³ cells/well) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 10 minutes.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Conclusion
This compound presents a compelling dual-action pharmacological profile. It effectively suppresses pro-survival and pro-inflammatory signaling by inhibiting the NF-κB pathway, primarily through the dephosphorylation of the p65 subunit. Concurrently, it selectively induces apoptosis in cancer cells by generating oxidative stress, which in turn activates the pro-apoptotic p38 MAPK and JNK signaling pathways. This multifaceted mechanism of action underscores this compound's potential as a lead compound for the development of novel therapeutics for cancer and inflammatory disorders. Further research into its in vivo efficacy, bioavailability, and safety profile is warranted to translate these promising preclinical findings into clinical applications.
References
- 1. This compound induces cervical cancer cell cycle arrest and apoptosis by inhibiting the AKT/GSK3α pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A Natural Compound with "Drug-Like" Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: A Natural Compound with “Drug-Like” Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | this compound Confers Neuroprotection and Alleviates LPS-Induced Neuroinflammation in Microglia by Regulating the MAPK/NF-κB Signaling [frontiersin.org]
- 5. researchgate.net [researchgate.net]
Unveiling the Antioxidant Prowess of Isoliensinine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Isoliensinine, a bisbenzylisoquinoline alkaloid isolated from the seed embryo of the lotus (B1177795) (Nelumbo nucifera), has garnered significant scientific attention for its diverse pharmacological activities.[1][2] Among its many reported benefits, which include antitumor, cardioprotective, and neuroprotective effects, its potent antioxidant and free radical scavenging properties stand out as a cornerstone of its therapeutic potential.[3][4] This technical guide provides an in-depth exploration of the antioxidant mechanisms of this compound, presenting key quantitative data, detailed experimental protocols, and a visualization of the associated signaling pathways to support further research and drug development endeavors.
Core Antioxidant and Free Radical Scavenging Activities
This compound exhibits a robust capacity to neutralize a variety of reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby mitigating cellular oxidative stress. Its antioxidant effects have been demonstrated through a range of in vitro and in vivo studies, showcasing its ability to directly scavenge free radicals and to modulate endogenous antioxidant defense systems.
Quantitative Assessment of Antioxidant Capacity
The antioxidant efficacy of this compound has been quantified using several standard assays. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of this compound required to scavenge 50% of the free radicals in a given assay. A lower IC50 value indicates a higher antioxidant potency. The following table summarizes the available quantitative data on this compound's free radical scavenging activity.
| Assay Type | Target Radical/Oxidant | IC50 Value (μM) | Reference Compound | IC50 Value (μM) | Source |
| DPPH Radical Scavenging | 2,2-diphenyl-1-picrylhydrazyl | Data not available | Ascorbic Acid | Data not available | [1] |
| ABTS Radical Scavenging | 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) | Data not available | Trolox | Data not available | N/A |
| Hydroxyl Radical Scavenging | Hydroxyl Radical (•OH) | Data not available | Mannitol | Data not available | N/A |
| Superoxide (B77818) Radical Scavenging | Superoxide Anion (O2•−) | Data not available | Ascorbic Acid | Data not available | N/A |
| Butyrylcholinesterase (BChE) Inhibition | Butyrylcholinesterase | 15.51 ± 2.20 | Tacrine | Data not available | |
| Acetylcholinesterase (AChE) Inhibition | Acetylcholinesterase | 6.82 ± 0.25 | Tacrine | Data not available |
Note: While specific IC50 values for direct radical scavenging assays were not explicitly found in the provided search results, the literature consistently affirms this compound's potent antioxidant activity. The inhibition of cholinesterases is also linked to a reduction in oxidative stress in neurodegenerative disease models.
In vivo studies on D-galactose-induced aging in mice have shown that administration of this compound significantly reduces the levels of malondialdehyde (MDA), a marker of lipid peroxidation, in both serum and liver tissues. Concurrently, it enhances the activities of crucial endogenous antioxidant enzymes, including superoxide dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px).
Detailed Experimental Protocols
To facilitate the replication and advancement of research on this compound, this section outlines the detailed methodologies for key antioxidant assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, leading to a color change from violet to yellow, which is measured spectrophotometrically.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or Ethanol (B145695)
-
This compound (test compound) and a standard antioxidant (e.g., Ascorbic Acid, Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of DPPH Solution: A 0.1 mM solution of DPPH is prepared in methanol. The solution should be freshly made and kept in the dark.
-
Sample Preparation: Stock solutions of this compound and the standard antioxidant are prepared in methanol, followed by a series of dilutions to obtain a range of concentrations.
-
Reaction Mixture: A specific volume of the DPPH solution is added to an equal volume of the sample or standard solution at different concentrations. A control is prepared by mixing the DPPH solution with methanol.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm).
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the sample.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), which has a characteristic blue-green color. The reduction of ABTS•+ to its colorless neutral form is monitored spectrophotometrically.
Materials:
-
ABTS solution (e.g., 7 mM)
-
Potassium persulfate solution (e.g., 2.45 mM)
-
Phosphate-buffered saline (PBS) or ethanol
-
This compound (test compound) and a standard antioxidant (e.g., Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of ABTS•+ Stock Solution: The ABTS solution is mixed with the potassium persulfate solution and allowed to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
Preparation of ABTS•+ Working Solution: The stock solution is diluted with PBS or ethanol to an absorbance of approximately 0.70 at a specific wavelength (e.g., 734 nm).
-
Sample Preparation: Stock solutions of this compound and the standard antioxidant are prepared, followed by serial dilutions.
-
Reaction Mixture: A small volume of the sample or standard solution is added to the ABTS•+ working solution.
-
Incubation: The mixture is incubated at room temperature for a defined time (e.g., 6 minutes).
-
Measurement: The absorbance is measured at the specified wavelength (e.g., 734 nm).
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay. The IC50 value is determined from the dose-response curve.
Signaling Pathways and Mechanisms of Action
Beyond direct radical scavenging, this compound exerts its antioxidant effects by modulating key cellular signaling pathways. A significant mechanism involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the cellular antioxidant response.
Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or inducers like this compound, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, upregulating their expression. These genes encode for a battery of protective proteins, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and enzymes involved in glutathione synthesis and recycling.
Recent studies have shown that this compound can activate the Nrf2/GPX4 pathway to inhibit glutamate-induced ferroptosis, a form of iron-dependent programmed cell death characterized by lipid peroxidation.
Caption: this compound-mediated activation of the Nrf2 signaling pathway.
The following diagram illustrates a generalized workflow for assessing the in vitro antioxidant activity of this compound.
Caption: Generalized workflow for in vitro antioxidant assays.
Conclusion and Future Directions
This compound has demonstrated significant promise as a natural antioxidant compound. Its multifaceted mechanism of action, encompassing both direct free radical scavenging and the modulation of endogenous antioxidant pathways like Nrf2, makes it a compelling candidate for the development of novel therapeutics for oxidative stress-related diseases.
Future research should focus on elucidating the precise molecular interactions between this compound and its cellular targets. Comprehensive studies are needed to obtain a full quantitative profile of its scavenging activity against a wider array of reactive species. Furthermore, advanced in vivo studies and preclinical trials are warranted to fully assess its therapeutic efficacy and safety profile in various disease models. The detailed protocols and mechanistic insights provided in this guide aim to serve as a valuable resource for researchers dedicated to unlocking the full potential of this remarkable natural compound.
References
Isoliensinine for neurodegenerative disease research
An In-depth Technical Guide to Isoliensinine for Neurodegenerative Disease Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound (ISO) is a bisbenzylisoquinoline alkaloid derived from the seed embryo of the lotus (B1177795) (Nelumbo nucifera)[1][2]. Traditionally used in Chinese medicine for conditions like insomnia and dementia, it has garnered significant scientific interest for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective effects[3][4][5]. This guide provides a comprehensive technical overview of this compound's mechanisms of action, relevant quantitative data, and key experimental protocols for its application in neurodegenerative disease research, with a primary focus on Alzheimer's disease (AD).
Core Mechanisms of Action in Neurodegeneration
This compound exerts its neuroprotective effects through multiple pathways, primarily by modulating calcium homeostasis, mitigating neuroinflammation, reducing oxidative stress, and influencing amyloid-β (Aβ) processing.
Regulation of Calcium Signaling Pathway
Calcium dysregulation is a critical early event in neurodegeneration, leading to synaptic dysfunction and neuronal cell death. This compound has been shown to restore calcium homeostasis, thereby inhibiting downstream pathological cascades.
In cellular and animal models of Alzheimer's disease, Aβ accumulation leads to an overload of intracellular Ca²⁺. This compound intervenes by downregulating Ca²⁺ concentration. This reduction in Ca²⁺ prevents the activation of calmodulin (CaM), a key calcium-binding protein. The inhibition of the Ca²⁺-CaM complex subsequently suppresses the phosphorylation of Ca²⁺/calmodulin-dependent protein kinase II (CaMKII) and reduces the activity of Calpain. This cascade of events ultimately leads to a decrease in the hyperphosphorylation of Tau protein, a hallmark of AD, and prevents the formation of neurofibrillary tangles (NFTs).
Caption: this compound inhibits the Ca²⁺/CaM/CaMKII signaling pathway.
Attenuation of Neuroinflammation via MAPK/NF-κB Signaling
Neuroinflammation, primarily mediated by microglia, is a key contributor to the pathogenesis of neurodegenerative diseases. This compound demonstrates potent anti-neuroinflammatory effects by modulating the MAPK and NF-κB signaling pathways.
In response to inflammatory stimuli like lipopolysaccharide (LPS), microglia become activated and release pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. This compound treatment markedly diminishes this response by inhibiting the phosphorylation and degradation of IκBα, which keeps the transcription factor NF-κB inactive in the cytoplasm. It also modulates the upstream Mitogen-Activated Protein Kinase (MAPK) pathway. By suppressing these pathways, this compound effectively prevents the activation of microglia and astrocytes, thereby reducing the production of inflammatory mediators and protecting neurons from inflammatory damage.
Caption: this compound inhibits the MAPK/NF-κB neuroinflammatory pathway.
Modulation of Oxidative Stress
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system, causes significant damage to neurons. This compound acts as a potent antioxidant.
Studies have shown that this compound significantly reduces levels of malondialdehyde (MDA), a marker of lipid peroxidation, and intracellular ROS. Concurrently, it enhances the activity of key antioxidant enzymes, including superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px). This dual action of scavenging harmful free radicals and bolstering the cell's natural antioxidant defenses helps protect neurons from oxidative damage and subsequent apoptosis.
Caption: this compound's antioxidant mechanism of action.
Regulation of Amyloid Precursor Protein (APP) Processing
The production and aggregation of Aβ peptides are central to AD pathology. This compound has been found to modulate the enzymatic processing of APP, shifting it towards a non-amyloidogenic pathway.
In an AlCl₃/D-gal-induced AD mouse model, this compound treatment was shown to down-regulate the expression of Aβ₁₋₄₂ and APP. Mechanistically, it reduces the expression of β-secretase (BACE1) and presenilin 1 (PSEN1), key components of the γ-secretase complex, which are responsible for the amyloidogenic cleavage of APP. Simultaneously, it increases the expression of α-secretase (ADAM10), which cleaves APP within the Aβ domain, preventing Aβ plaque formation.
Caption: this compound modulates APP processing to reduce Aβ formation.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound observed in various preclinical studies.
Table 1: In Vivo Efficacy of this compound in AD-like Mouse Models
| Parameter | Model | Treatment | Dosage | Result | Reference |
|---|---|---|---|---|---|
| Cognitive Function | AlCl₃/D-gal-induced mice | 6 weeks, i.p. | 1, 3, 10 mg/kg/day | Effective amelioration of cognitive impairment | |
| Neuronal Damage | AlCl₃/D-gal-induced mice | 6 weeks, i.p. | 1, 3, 10 mg/kg/day | Alleviated neuronal damage in cortex & hippocampus | |
| Ca²⁺ Levels | AlCl₃/D-gal-induced mice | 6 weeks, i.p. | 1, 3, 10 mg/kg/day | Decreased Ca²⁺ levels in cortex & hippocampus | |
| Protein Expression | AlCl₃/D-gal-induced mice | 6 weeks, i.p. | 1, 3, 10 mg/kg/day | ↓ CaM, ↓ Calpain, ↓ p-CaMKII, ↓ p-Tau, ↓ BACE1, ↓ PSEN1, ↑ ADAM10 |
| Tau Phosphorylation | APP/PS1 transgenic mice | 28 days | Not specified | Significantly inhibited abnormal phosphorylation of Tau protein | |
Table 2: In Vitro Efficacy of this compound
| Parameter | Model | Treatment | Dosage | Result | Reference |
|---|---|---|---|---|---|
| Cell Viability | Aβ₂₅₋₃₅-injured PC12 cells | Cotreatment | Not specified | Restored cell survival rate | |
| Intracellular Ca²⁺ | Aβ₂₅₋₃₅-treated PC12 cells | Cotreatment | 10 µM | Ca²⁺ overload significantly reduced to 46.9% | |
| ROS Production | Aβ₂₅₋₃₅-injured PC12 cells | Cotreatment | Not specified | Downregulated production of ROS | |
| Neuroinflammation | LPS-induced BV2 microglia | Not specified | Not specified | Markedly diminished neuroinflammation |
| Cell Cycle Arrest | Triple-negative breast cancer cells | Not specified | 10–40 μM | Induced G1 phase arrest | |
Key Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research.
In Vivo Alzheimer's Disease-like Mouse Model
-
Model Induction: Adult male mice are co-administered with AlCl₃ (20 mg/kg/day, intragastrically) and D-galactose (120 mg/kg/day, intraperitoneally) for 8 consecutive weeks to induce AD-like pathology and cognitive deficits.
-
This compound Treatment: Starting from the third week of induction, mice are treated with this compound (1, 3, or 10 mg/kg/day, intraperitoneally) for the remaining 6 weeks.
-
Behavioral Assessment: Cognitive function is evaluated using a battery of tests including the Morris water maze, Y-maze, and novel object recognition tests.
-
Biochemical and Histological Analysis: Following behavioral tests, brain tissues (cortex and hippocampus) are collected.
-
Histology: Neuronal damage and NFT formation are assessed using Hematoxylin-Eosin (HE) and silver staining, respectively. Aβ plaque deposition and glial activation are detected by immunohistochemistry.
-
Biochemical Assays: Ca²⁺ levels are measured using the ortho-cresolphthalein complexone method. Pro-inflammatory cytokine levels (TNF-α, IL-6, IL-1β) are quantified using ELISA kits.
-
Western Blotting: Protein expression levels of key targets (e.g., CaM, p-CaMKII, Calpain, p-Tau, APP, BACE1, ADAM10, p-IκBα) are evaluated by Western blotting.
-
In Vitro Aβ-induced Neuronal Injury Model
-
Cell Culture: PC12 cells (a rat pheochromocytoma cell line) are cultured under standard conditions.
-
Induction of Injury: Cells are treated with aggregated Aβ₂₅₋₃₅ peptide to induce neurotoxicity, apoptosis, and oxidative stress.
-
This compound Treatment: Cells are co-treated with various concentrations of this compound along with the Aβ peptide.
-
Cell Viability and Apoptosis Assays: Cell viability is commonly assessed using the MTT assay. Apoptosis can be quantified by flow cytometry using Annexin V/PI staining.
-
Measurement of Intracellular Ca²⁺ and ROS: Intracellular free Ca²⁺ levels are measured using fluorescent probes like Fluo-4 AM. Intracellular ROS levels are measured using probes such as DCFH-DA.
-
Western Blotting: The expression and phosphorylation status of proteins in relevant signaling pathways (e.g., Ca²⁺-CaM/CaMKII, Tau) are analyzed.
In Vitro Neuroinflammation Model
-
Cell Culture: BV2 microglial cells are used as a model for neuroinflammation.
-
Induction of Inflammation: Cells are stimulated with Lipopolysaccharide (LPS) to induce an inflammatory response.
-
This compound Treatment: Cells are pre-treated with this compound before LPS stimulation.
-
Analysis of Inflammatory Mediators: The levels of pro-inflammatory cytokines (TNF-α, IL-6) and nitric oxide (NO) in the culture medium are measured using ELISA and Griess reagent, respectively.
-
Western Blotting: The activation of key inflammatory signaling pathways is assessed by measuring the phosphorylation of MAPK and NF-κB pathway components (e.g., p38, JNK, IκBα).
Conclusion and Future Directions
This compound presents a promising multi-target therapeutic candidate for neurodegenerative diseases, particularly Alzheimer's disease. Its ability to concurrently modulate calcium signaling, neuroinflammation, oxidative stress, and APP processing highlights its potential to impact several key aspects of disease pathology. The available preclinical data provides a strong rationale for further investigation.
Future research should focus on:
-
Pharmacokinetics and Bioavailability: Detailed studies are needed to understand its absorption, distribution, metabolism, and excretion (ADME) profile and to overcome limitations such as its poor aqueous solubility.
-
Long-term Efficacy and Safety: Chronic dosing studies in various animal models of neurodegeneration are required to establish long-term therapeutic efficacy and safety profiles.
-
Target Identification: Unbiased screening approaches could help to identify direct molecular targets of this compound, further elucidating its mechanism of action.
-
Structural Optimization: this compound can serve as a lead compound for the development of novel derivatives with improved potency, selectivity, and drug-like properties.
By addressing these areas, the full therapeutic potential of this compound and its derivatives can be explored for the treatment of devastating neurodegenerative disorders.
References
- 1. This compound: A Natural Compound with “Drug-Like” Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound: A Natural Compound with “Drug-Like” Potential [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound ameliorates cognitive dysfunction in AlCl3/D-gal-induced Alzheimer's disease-like mice by inhibiting the calcium signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | this compound Confers Neuroprotection and Alleviates LPS-Induced Neuroinflammation in Microglia by Regulating the MAPK/NF-κB Signaling [frontiersin.org]
Preliminary in vitro studies of Isoliensinine
An In-Depth Technical Guide to the Preliminary In Vitro Studies of Isoliensinine
Introduction
This compound is a bisbenzylisoquinoline alkaloid predominantly isolated from the embryo of the lotus (B1177795) (Nelumbo nucifera).[1] Emerging as a compound of significant interest in pharmacological research, it has demonstrated a wide spectrum of biological activities, including anti-cancer, anti-hypertensive, and anti-arrhythmic effects.[2][3] In vitro studies have been pivotal in elucidating its molecular mechanisms, particularly its potent anti-tumor activities across various cancer cell lines.[4] this compound has been shown to induce apoptosis, autophagy, and cell cycle arrest by modulating multiple key signaling pathways.[2] This technical guide provides a comprehensive overview of the preliminary in vitro research on this compound, focusing on its effects on cancer cells. It summarizes key quantitative data, details common experimental protocols, and visualizes the intricate signaling pathways it modulates. This document is intended for researchers, scientists, and professionals in drug development who are exploring the therapeutic potential of this compound.
Quantitative Data Summary
The anti-proliferative activity of this compound has been quantified in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) is a critical metric for its cytotoxic potential.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| H1299 | Lung Adenocarcinoma | 48 | 6.98 | |
| A549 | Lung Adenocarcinoma | 48 | 17.24 | |
| H1650 | Lung Adenocarcinoma | 48 | 16.00 | |
| BEAS-2B | Normal Bronchial Epithelial | 48 | 28.65 | |
| HeLa | Cervical Cancer | 24 | 13.45 | |
| HeLa | Cervical Cancer | 48 | 11.04 | |
| Caski | Cervical Cancer | 24 | 10.27 | |
| Caski | Cervical Cancer | 48 | 7.26 | |
| C33A | Cervical Cancer | 24 | >25 | |
| SiHa | Cervical Cancer | 24 | >25 |
Note: A higher IC50 value in the normal BEAS-2B cell line suggests selective cytotoxicity towards cancer cells.
Table 2: Summary of this compound's Effects on Cellular Processes
| Cellular Process | Cancer Type | Key Findings | Reference |
| Apoptosis | Triple-Negative Breast Cancer | Induced via ROS generation and p38 MAPK/JNK activation. | |
| Hepatocellular Carcinoma | Provoked in HepG2, Huh-7, and H22 cells through NF-κB suppression. | ||
| Lung Adenocarcinoma | Promotes apoptosis in LUAD cells. | ||
| Cervical Cancer | Promoted by downregulation of Mcl-1 and activation of caspase-9. | ||
| Autophagy | Cervical Cancer & others | Induces autophagic death in HeLa and other cancer cells (MCF-7, PC-3, Hep3B, A549) by activating the AMPK–TSC2–mTOR pathway. | |
| Cell Cycle Arrest | Cervical Cancer | Induces G0/G1 phase arrest by upregulating p21 and downregulating CDK2 and cyclin E. | |
| Colorectal Cancer | In combination with cisplatin (B142131), significantly induced S phase arrest. | ||
| Synergistic Activity | Colorectal Cancer | Augments the effect of cisplatin by enhancing its intracellular uptake and promoting ROS-mediated apoptosis. | |
| Migration & Invasion | Lung Adenocarcinoma | Inhibits the migration and invasion of LUAD cells. |
Signaling Pathways and Mechanisms of Action
This compound exerts its anti-tumor effects by targeting multiple signaling pathways. The specific pathway often depends on the cancer type.
ROS-Mediated Apoptosis in Triple-Negative Breast Cancer (TNBC)
In TNBC cells, this compound increases the production of reactive oxygen species (ROS), which in turn activates the p38 MAPK and JNK signaling pathways to induce apoptosis. Interestingly, this effect is significantly lower in normal human breast epithelial cells (MCF-10A).
Autophagy Induction in Cervical Cancer
This compound acts as a small-molecule autophagy enhancer, inducing cancer cell death through the activation of the AMPK–TSC2–mTOR signaling pathway. This is a critical mechanism, especially in apoptosis-resistant cancer cells.
NF-κB Signaling Suppression in Hepatocellular Carcinoma (HCC)
In HCC cell lines, this compound induces apoptosis by inhibiting the NF-κB signaling pathway. It achieves this by decreasing the constitutive phosphorylation of the p65 subunit at Ser536, a key step for NF-κB activation.
Synergistic Action with Cisplatin in Colorectal Cancer
This compound enhances the anticancer effects of cisplatin in colorectal cancer cells. This synergy involves the activation of the MAPK/PI3K/AKT pathway, leading to increased apoptosis and cell cycle arrest.
Experimental Protocols
The following section details the methodologies for key in vitro experiments used to evaluate the efficacy of this compound.
General Experimental Workflow
A typical workflow to assess the in vitro anti-cancer activity of this compound involves a series of assays to measure cytotoxicity, effects on cell proliferation, and the mechanism of cell death.
Cell Viability Assay (CCK-8 or MTT)
This assay measures the cytotoxic effect of this compound on cancer cells.
-
Principle : Measures the metabolic activity of viable cells. In the CCK-8 assay, WST-8 is reduced by dehydrogenases in living cells to produce a colored formazan (B1609692) product, which is directly proportional to the number of living cells.
-
Protocol :
-
Seed cancer cells (e.g., A549, H1299) in 96-well plates at a specified density and allow them to adhere overnight.
-
Treat the cells with a series of concentrations of this compound (e.g., 0-40 µM) for a specified duration (e.g., 24 or 48 hours).
-
Add CCK-8 or MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control and determine the IC50 value.
-
Colony Formation Assay
This assay assesses the long-term effect of this compound on the proliferative capacity of single cells.
-
Principle : Measures the ability of a single cell to grow into a colony. A reduction in colony number or size indicates an anti-proliferative effect.
-
Protocol :
-
Plate cells (e.g., MDA-MB-231) in 6-well plates at a low density (e.g., 1,000 cells/well).
-
Treat the cells with this compound (e.g., 1-20 µM) for 48 hours.
-
Replace the medium with fresh, drug-free medium and incubate for an extended period (e.g., 2 weeks) until visible colonies form.
-
Fix the colonies with methanol (B129727) and stain with crystal violet.
-
Count the number of colonies in each well to assess the inhibition of proliferation.
-
Flow Cytometry for Apoptosis and Cell Cycle Analysis
Flow cytometry is used to quantify apoptosis and analyze cell cycle distribution.
-
Principle (Apoptosis) : Typically uses Annexin V (to detect early apoptotic cells) and Propidium Iodide (PI, to detect late apoptotic/necrotic cells) staining.
-
Principle (Cell Cycle) : Uses a DNA-binding dye (like PI) to stain cells, which are then analyzed based on their DNA content (G0/G1, S, G2/M phases).
-
Protocol :
-
Treat cells with this compound for a specified time (e.g., 24 hours).
-
Harvest the cells (including floating and adherent cells).
-
For Apoptosis : Resuspend cells in binding buffer and stain with Annexin V-FITC and PI according to the kit manufacturer's protocol.
-
For Cell Cycle : Fix cells in cold 70% ethanol, treat with RNase A, and stain with PI.
-
Analyze the stained cells using a flow cytometer.
-
Western Blot Analysis
This technique is used to detect and quantify changes in the expression levels of specific proteins involved in signaling pathways.
-
Principle : Separates proteins by size using gel electrophoresis, transfers them to a membrane, and detects specific proteins using antibodies.
-
Protocol :
-
Treat cells with this compound (e.g., 20 µM) for various time points.
-
Lyse the cells to extract total protein and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against target proteins (e.g., cleaved PARP-1, p-p38, p-JNK, Bcl-2).
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system. Use a loading control (e.g., β-actin) for normalization.
-
Conclusion
The preliminary in vitro data on this compound strongly support its potential as an anti-cancer agent. It demonstrates selective cytotoxicity against a range of cancer cells while sparing normal cells. Its multifaceted mechanism of action, involving the induction of apoptosis and autophagy through the modulation of critical signaling pathways like p38 MAPK/JNK, NF-κB, and AMPK/mTOR, makes it a promising candidate for further investigation. The synergistic effects observed with conventional chemotherapy agents like cisplatin further broaden its therapeutic potential. The protocols and data presented in this guide offer a foundational understanding for researchers aiming to build upon these findings, explore its efficacy in more complex models, and ultimately translate this natural compound into a clinical asset.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound: A Natural Compound with “Drug-Like” Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound promotes vasorelaxation and inhibits constriction by regulating the calcium channel in hypertension: In vitro and in vivo approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | this compound: A Natural Compound with “Drug-Like” Potential [frontiersin.org]
Isoliensinine: A Comprehensive Technical Guide on Pharmacokinetics and Bioavailability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoliensinine, a bisbenzylisoquinoline alkaloid extracted from the seed embryo of Nelumbo nucifera (lotus), has garnered significant interest in the scientific community for its diverse pharmacological activities.[1] These include potential anti-tumor, cardioprotective, and neuroprotective effects. A thorough understanding of its pharmacokinetic profile and bioavailability is paramount for its development as a potential therapeutic agent. This technical guide provides an in-depth overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of key processes.
Pharmacokinetic Profile of this compound
The pharmacokinetic properties of this compound have been investigated in various animal models, primarily in rats and mice. These studies reveal key insights into its behavior in the body following administration.
Absorption
Following oral administration, this compound is absorbed from the gastrointestinal tract. However, its oral bioavailability is influenced by factors such as its poor solubility in aqueous media.[1][2] In a study involving rats given a single oral dose of 20 mg/kg of total bisbenzylisoquinoline alkaloids from lotus, the overall bioavailability was reported to be 62.5%.[2][3] Some studies have reported a double-peak phenomenon in the plasma concentration-time curve of this compound after oral administration in rats, which could suggest enterohepatic recirculation or variable absorption along the gastrointestinal tract.
Distribution
After absorption or intravenous injection, this compound is widely distributed throughout the body. The volume of distribution (Vd) in rats has been determined to be approximately 0.647 ± 0.091 L/kg, which is significantly larger than the volume of rat body fluid, indicating extensive tissue distribution.
Metabolism
This compound is primarily metabolized in the liver. The main metabolic pathways involve N-demethylation and O-demethylation, leading to the formation of three primary metabolites: 2-N-desmethyl-isoliensinine, 2′-N-desmethylthis compound, and 2′-N-6-O-didesmethylthis compound. While it is presumed that cytochrome P450 (CYP) enzymes are involved in its metabolism, the specific isozymes responsible have not been definitively identified. Studies have shown that this compound has a weak interaction with CYP3A4, suggesting that other CYP enzymes may play a more significant role.
Excretion
The elimination of this compound and its metabolites occurs through multiple routes. After intravenous administration in rats, the total cumulative excretion of unchanged this compound in urine over 240 hours was found to be low, at 0.66%. This suggests that renal excretion of the parent drug is a minor pathway and that biliary excretion of metabolites is likely a major route of elimination.
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of this compound from studies conducted in rats.
Table 1: Pharmacokinetic Parameters of this compound in Rats after Intravenous Administration
| Parameter | Value (Mean ± SD) | Units | Reference |
| Dose | 5.0 | mg/kg | |
| AUC₀→∞ | 1695.52 | ng/mL*h | |
| t₁/₂ | 7.88 ± 0.84 | h | |
| CL | 2.87 ± 1.03 | L/h/kg | |
| Vd | 0.647 ± 0.091 | L/kg |
Table 2: Pharmacokinetic Parameters of Total Bisbenzylisoquinoline Alkaloids (including this compound) in Rats after Oral Administration
| Parameter | Value (Mean ± SD) | Units | Reference |
| Dose | 20 | mg/kg | |
| Bioavailability (F) | 62.5 | % |
Experimental Protocols
This section details the methodologies employed in key pharmacokinetic studies of this compound.
In Vivo Pharmacokinetic Studies in Rats
1. Animal Model:
-
Male Wistar rats are commonly used.
-
Animals are typically fasted overnight before drug administration with free access to water.
2. Drug Administration:
-
Intravenous (IV): this compound is dissolved in a suitable vehicle (e.g., saline containing a small percentage of Tween 80 and ethanol) and administered as a single bolus injection via the tail vein.
-
Oral (PO): this compound is administered by oral gavage.
3. Blood Sampling:
-
Blood samples (approximately 0.3 mL) are collected from the tail vein into heparinized tubes at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) after dosing.
-
Plasma is separated by centrifugation and stored at -20°C or -80°C until analysis.
4. Bioanalytical Method for this compound Quantification:
-
Method: Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) or High-performance liquid chromatography (HPLC) are the methods of choice for their sensitivity and specificity.
-
Sample Preparation: Plasma samples are typically prepared by protein precipitation with a solvent like acetonitrile, followed by centrifugation to remove the precipitated proteins.
-
Chromatographic Separation: A C18 column is commonly used for separation. The mobile phase often consists of a mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer (e.g., 0.2 M KH₂PO₄ and 0.2 M NaOH) with additives like triethylamine (B128534) to improve peak shape.
-
Mass Spectrometric Detection (for UPLC-MS/MS): Detection is performed using a tandem mass spectrometer in positive ion mode with multiple reaction monitoring (MRM). The transitions monitored for this compound are typically m/z 611.3 → 192.2.
-
UV Detection (for HPLC): Detection is carried out at a wavelength of 282 nm.
5. Pharmacokinetic Analysis:
-
Pharmacokinetic parameters such as area under the plasma concentration-time curve (AUC), half-life (t₁/₂), clearance (CL), and volume of distribution (Vd) are calculated using non-compartmental analysis of the plasma concentration-time data.
In Vitro P-glycoprotein Substrate Assay
1. Cell Lines:
-
Caco-2 (human colorectal adenocarcinoma) cells, which spontaneously differentiate into a polarized monolayer with characteristics of the intestinal epithelium, are a standard model.
-
MDCK (Madin-Darby canine kidney) cells and their transfected counterparts expressing human P-gp (MDCK-MDR1) are also used.
2. Bidirectional Transport Assay:
-
Cells are seeded on permeable supports (e.g., Transwell inserts) and cultured to form a confluent monolayer.
-
The transport of this compound is measured in both the apical (A) to basolateral (B) and the basolateral (B) to apical (A) directions.
-
This compound is added to either the apical or basolateral chamber, and its appearance in the opposite chamber is measured over time.
-
The apparent permeability coefficient (Papp) is calculated for both directions.
-
An efflux ratio (Papp B→A / Papp A→B) significantly greater than 2 is indicative of active efflux, suggesting the involvement of a transporter like P-gp.
Visualizations
Pharmacokinetic Pathway of this compound
Caption: Overview of this compound's ADME Pathway.
Experimental Workflow for In Vivo Pharmacokinetic Study
Caption: In Vivo Pharmacokinetic Study Workflow.
P-glycoprotein Efflux Mechanism
Caption: this compound as a Substrate for P-gp.
Conclusion
This compound exhibits a pharmacokinetic profile characterized by wide tissue distribution and metabolism primarily through demethylation. Its oral bioavailability appears to be moderate, although further studies on the pure compound are warranted. A significant factor influencing its disposition is its interaction with the P-glycoprotein efflux pump, which can impact its absorption and tissue penetration. While the involvement of CYP450 enzymes in its metabolism is likely, the specific isozymes have yet to be conclusively identified, representing a key area for future research. The data and methodologies presented in this guide provide a solid foundation for researchers and drug development professionals to advance the understanding and potential clinical application of this compound.
References
Methodological & Application
Application Notes and Protocols for Isoliensinine Quantification via HPLC-MS/MS
These application notes provide a detailed protocol for the quantitative analysis of isoliensinine in biological matrices, specifically plasma, using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). This methodology is crucial for researchers, scientists, and professionals involved in drug development and pharmacokinetic studies.[1]
Introduction
This compound is a bisbenzylisoquinoline alkaloid, primarily isolated from the seed embryo of Nelumbo nucifera Gaertn.[1][2] It has demonstrated a range of pharmacological activities, including anti-tumor, cardioprotective, and anti-HIV effects.[1] Accurate and sensitive quantification of this compound in biological samples is essential for understanding its pharmacokinetic profile and for preclinical and clinical development. HPLC-MS/MS offers high selectivity and sensitivity for this purpose.[3]
Experimental Protocols
This section details the methodology for the quantification of this compound, synthesized from established methods.
-
This compound reference standard
-
Internal Standard (IS), e.g., Pirfenidone or Carbamazepine
-
Acetonitrile (B52724) (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Control plasma (e.g., rat plasma)
The following protocol for protein precipitation is a common method for preparing plasma samples for analysis.
-
Thaw plasma samples to room temperature.
-
To a microcentrifuge tube, add 50 µL of the plasma sample.
-
Add 150 µL of acetonitrile containing the internal standard.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the sample at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot of the reconstituted sample into the HPLC-MS/MS system.
The following tables summarize the recommended HPLC and MS/MS parameters for the analysis of this compound. These parameters are based on methods developed for the simultaneous determination of liensinine (B1675319) and this compound in rat plasma.
Table 1: HPLC Parameters
| Parameter | Recommended Condition |
| Column | Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% or 1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.40 mL/min |
| Gradient Elution | A gradient elution program should be optimized for the separation of this compound from other components. |
| Injection Volume | 2-10 µL |
| Column Temperature | 40 °C |
| Retention Time | Approximately 0.82 min |
Table 2: MS/MS Parameters
| Parameter | Recommended Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | m/z 611.4 or 611.3 |
| Product Ion (Q3) | m/z 192.2 |
| Internal Standard (IS) Transition | e.g., Carbamazepine: m/z 237.1 → 194.2 |
| Source Temperature | Dependent on the instrument, typically 350-550 °C |
| Capillary Voltage | Dependent on the instrument, typically 3.0-4.0 kV |
The analytical method should be validated according to regulatory guidelines. Key validation parameters include:
-
Linearity: The method has been shown to be linear over concentration ranges of 5-700 ng/mL and 5-1000 ng/mL.
-
Lower Limit of Quantification (LLOQ): The LLOQ for this compound in plasma has been reported to be 5 ng/mL.
-
Precision and Accuracy: Intra- and inter-day precision (RSD%) should be within 15%, and accuracy (RE%) should also be within ±15%. Published methods show precision within 10% and 11.4%.
-
Recovery and Matrix Effect: Extraction recovery should be consistent and reproducible. Matrix effects should be assessed to ensure they do not interfere with quantification. Recoveries of over 75.3% with no significant matrix effects have been reported.
-
Stability: The stability of this compound in plasma under various storage conditions (e.g., freeze-thaw cycles, short-term and long-term storage) should be evaluated.
Data Analysis and Interpretation
The concentration of this compound in the samples is determined by constructing a calibration curve. The peak area ratio of this compound to the internal standard is plotted against the nominal concentration of the calibration standards. A linear regression analysis is then applied to determine the concentration of this compound in the unknown samples.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the HPLC-MS/MS analysis of this compound.
Caption: Workflow for this compound Analysis by HPLC-MS/MS.
References
- 1. Frontiers | this compound: A Natural Compound with “Drug-Like” Potential [frontiersin.org]
- 2. Separation, identification and rapid determination of liensine, this compound and neferine from embryo of the seed of Nelumbo nucifera Gaertn. by liquid chromatography coupled to diode array detector and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A simple U-HPLC-MS/MS method for the determination of liensinine and this compound in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Isoliensinine Cell Viability Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoliensinine, a bisbenzylisoquinoline alkaloid extracted from the lotus (B1177795) plant (Nelumbo nucifera), has garnered significant interest for its potential therapeutic properties, including anti-cancer activities.[1][2] It has been shown to induce apoptosis and inhibit proliferation in various cancer cell lines.[1][3][4] This document provides detailed protocols for assessing the effect of this compound on cell viability using two common colorimetric assays: the Cell Counting Kit-8 (CCK-8) assay and the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. These assays are fundamental in drug discovery and cancer research for evaluating the cytotoxic and cytostatic effects of compounds like this compound.
Principle of the Assays
Both CCK-8 and MTT assays are based on the metabolic activity of viable cells. In living cells, mitochondrial dehydrogenases reduce a tetrazolium salt to a colored formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of viable cells.
-
CCK-8 Assay: Utilizes a highly water-soluble tetrazolium salt (WST-8) that is reduced to a water-soluble orange formazan. This assay is generally considered more convenient as it does not require a solubilization step.
-
MTT Assay: Employs the yellow tetrazolium salt MTT, which is converted to an insoluble purple formazan. This requires an additional step to dissolve the formazan crystals before absorbance can be measured.
Experimental Protocols
I. Cell Culture and this compound Preparation
-
Cell Seeding:
-
Culture the desired cancer cell line (e.g., HeLa, A549, HepG2, MDA-MB-231) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Harvest cells in the logarithmic growth phase and determine cell density using a hemocytometer or automated cell counter.
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium. The optimal seeding density may vary between cell lines and should be determined empirically.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On the day of the experiment, prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations. It is advisable to test a wide range of concentrations (e.g., 0, 5, 10, 20, 40, 80 µM) to determine the IC₅₀ value.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control group (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubate the plate for the desired treatment durations (e.g., 24, 48, 72 hours).
-
II. CCK-8 Assay Protocol
-
Reagent Addition: Following the this compound treatment period, add 10 µL of CCK-8 solution to each well. Be careful to avoid introducing air bubbles.
-
Incubation: Incubate the plate for 1-4 hours at 37°C in the CO₂ incubator. The incubation time can be optimized based on the cell type and density.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader. A reference wavelength of 600-650 nm can be used to subtract background absorbance.
III. MTT Assay Protocol
-
Reagent Addition: After the this compound treatment, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C in the CO₂ incubator, allowing the MTT to be metabolized into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO, acidified isopropanol) to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.
Data Presentation
The quantitative data from the cell viability assays should be summarized for clear interpretation and comparison.
Table 1: Effect of this compound on Cell Viability (CCK-8 Assay)
| This compound Concentration (µM) | Absorbance at 450 nm (Mean ± SD) | Cell Viability (%) |
| 0 (Control) | 100 | |
| 5 | ||
| 10 | ||
| 20 | ||
| 40 | ||
| 80 |
Table 2: Effect of this compound on Cell Viability (MTT Assay)
| This compound Concentration (µM) | Absorbance at 570 nm (Mean ± SD) | Cell Viability (%) |
| 0 (Control) | 100 | |
| 5 | ||
| 10 | ||
| 20 | ||
| 40 | ||
| 80 |
Calculation of Cell Viability:
Cell Viability (%) = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of control cells - Absorbance of blank)] x 100
Visualizations
Experimental Workflow
Caption: Workflow for this compound Cell Viability Assay.
This compound Signaling Pathway
This compound has been reported to affect multiple signaling pathways involved in cell proliferation and apoptosis. One of the key pathways inhibited by this compound is the AKT/GSK3α pathway.
Caption: this compound-mediated inhibition of the AKT/GSK3α signaling pathway.
References
- 1. This compound induces cervical cancer cell cycle arrest and apoptosis by inhibiting the AKT/GSK3α pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound: A Natural Compound with “Drug-Like” Potential [frontiersin.org]
- 3. This compound, a Bioactive Alkaloid Derived from Embryos of Nelumbo nucifera, Induces Hepatocellular Carcinoma Cell Apoptosis through Suppression of NF-κB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound induces apoptosis in triple-negative human breast cancer cells through ROS generation and p38 MAPK/JNK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Pro-Apoptotic Potential of Isoliensinine: An Application Note and Protocol for Flow Cytometry-Based Detection
For Immediate Release
[City, State] – [Date] – In the ongoing quest for novel anti-cancer therapeutics, natural compounds have emerged as a promising frontier. Isoliensinine, a bis-benzylisoquinoline alkaloid isolated from the lotus (B1177795) plant (Nelumbo nucifera), has demonstrated significant anti-cancer properties, primarily through the induction of apoptosis, or programmed cell death. This application note provides a detailed protocol for the detection and quantification of this compound-induced apoptosis using the Annexin V/Propidium Iodide (PI) assay with flow cytometry, a robust and widely used method. Additionally, it summarizes the current understanding of the molecular pathways modulated by this compound to exert its apoptotic effects. This information is targeted towards researchers, scientists, and professionals in the field of drug development.
Introduction to this compound-Induced Apoptosis
This compound has been shown to trigger apoptosis in various cancer cell lines, including cervical, breast, and hepatocellular carcinoma.[1][2] Its mechanism of action involves the modulation of several key signaling pathways that regulate cell survival and death. Understanding these pathways is crucial for the development of targeted cancer therapies.
The Annexin V/PI assay is a cornerstone technique for studying apoptosis. In healthy cells, phosphatidylserine (B164497) (PS) residues are located on the inner leaflet of the plasma membrane. During early apoptosis, this asymmetry is lost, and PS is translocated to the outer leaflet.[3][4][5] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome for detection by flow cytometry. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that is unable to cross the intact plasma membrane of live and early apoptotic cells. However, in late apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter and stain the nucleus. This dual-staining approach allows for the differentiation of viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).
Key Signaling Pathways in this compound-Induced Apoptosis
This compound exerts its pro-apoptotic effects by targeting multiple signaling cascades within cancer cells. Research has elucidated several key pathways:
-
AKT/GSK3α Pathway: In cervical cancer cells, this compound has been found to inhibit the AKT/GSK3α pathway. This inhibition leads to the upregulation of p21, a cell cycle inhibitor, and downregulation of Mcl-1, an anti-apoptotic protein, ultimately promoting apoptosis.
-
p38 MAPK/JNK Pathway: In triple-negative breast cancer cells, this compound treatment leads to an increase in reactive oxygen species (ROS) production. This oxidative stress, in turn, activates the p38 MAPK and JNK signaling pathways, which are critical mediators of apoptosis.
-
Mitochondrial Pathway: this compound can induce the mitochondrial pathway of apoptosis, which is characterized by the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria and the subsequent activation of caspases, such as caspase-3 and caspase-9, which are executioners of apoptosis.
Below is a diagram illustrating the interplay of these signaling pathways.
Caption: Signaling pathways of this compound-induced apoptosis.
Quantitative Analysis of this compound-Induced Apoptosis
The pro-apoptotic effect of this compound is often dose- and time-dependent. The following table summarizes representative quantitative data from studies on different cancer cell lines.
| Cell Line | This compound Concentration (µM) | Incubation Time (hours) | Percentage of Apoptotic Cells (Annexin V+) | Reference |
| MDA-MB-231 (Triple-Negative Breast Cancer) | 0 (Control) | 48 | 3.5% | |
| 20 | 48 | 15.5% | ||
| 40 | 48 | 29.9% | ||
| MDA-MB-231 (Triple-Negative Breast Cancer) | 20 | 24 | ~10% (Estimated from graph) | |
| 20 | 48 | 17.8% | ||
| 20 | 72 | 31.1% |
Experimental Protocol: Annexin V/PI Staining for Flow Cytometry
This protocol provides a detailed methodology for assessing this compound-induced apoptosis.
Materials
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Cell culture medium appropriate for the cell line
-
Phosphate-Buffered Saline (PBS), cold
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometry tubes
-
Micropipettes and tips
-
Centrifuge
-
Flow cytometer
Experimental Workflow
The following diagram outlines the key steps in the experimental procedure.
Caption: Workflow for Annexin V/PI apoptosis detection.
Step-by-Step Procedure
-
Cell Seeding: Seed the cells of interest in appropriate culture plates or flasks and allow them to adhere and grow to the desired confluency (typically 70-80%).
-
Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO). It is also recommended to include a positive control for apoptosis (e.g., treatment with staurosporine). Incubate for the desired period (e.g., 24, 48, 72 hours).
-
Cell Harvesting:
-
Suspension cells: Gently collect the cells into centrifuge tubes.
-
Adherent cells: Carefully collect the culture medium, which may contain detached apoptotic cells. Wash the adherent cells with PBS and then detach them using trypsin-EDTA. Combine the detached cells with the collected medium.
-
-
Washing: Centrifuge the cell suspension at a low speed (e.g., 300-400 x g) for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (containing 1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5-10 µL of PI staining solution to the cell suspension. The exact volumes may vary depending on the manufacturer's instructions.
-
Gently vortex the tubes.
-
-
Incubation: Incubate the tubes for 15 minutes at room temperature in the dark.
-
Final Volume Adjustment: Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer as soon as possible (preferably within 1 hour). Set up appropriate compensation controls for FITC and PI to correct for spectral overlap.
Data Interpretation
The flow cytometry data will be displayed as a dot plot with Annexin V fluorescence on the x-axis and PI fluorescence on the y-axis. The plot is typically divided into four quadrants:
-
Lower-Left (Q3: Annexin V- / PI-): Live, healthy cells.
-
Lower-Right (Q4: Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right (Q2: Annexin V+ / PI+): Late apoptotic or necrotic cells.
-
Upper-Left (Q1: Annexin V- / PI+): Necrotic cells.
The percentage of cells in each quadrant can be quantified to determine the extent of apoptosis induced by this compound.
Conclusion
This compound is a promising natural compound with potent pro-apoptotic activity against cancer cells. The Annexin V/PI flow cytometry assay is a reliable and quantitative method to evaluate its efficacy. This application note provides a comprehensive guide for researchers to investigate the apoptotic effects of this compound and further explore its therapeutic potential. By understanding the underlying molecular mechanisms and employing standardized protocols, the scientific community can accelerate the development of novel cancer therapies based on this intriguing natural product.
References
- 1. This compound induces cervical cancer cell cycle arrest and apoptosis by inhibiting the AKT/GSK3α pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound: A Natural Compound with “Drug-Like” Potential [frontiersin.org]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. kumc.edu [kumc.edu]
Application Notes and Protocols for Isoliensinine in In Vivo Xenograft Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isoliensinine, a bisbenzylisoquinoline alkaloid extracted from the seed embryo of the lotus (B1177795) plant (Nelumbo nucifera), has demonstrated significant anti-cancer properties in preclinical studies. It has been shown to induce apoptosis and autophagy in various cancer cell lines, including triple-negative breast cancer, hepatocellular carcinoma, and lung adenocarcinoma. In vivo xenograft mouse models are crucial for evaluating the therapeutic potential of this compound in a setting that mimics human tumor biology. These application notes provide detailed protocols for utilizing this compound in xenograft models and summarize the quantitative data from relevant studies.
Data Presentation
The following tables summarize the in vivo efficacy of this compound in various xenograft models as reported in the literature.
Table 1: Efficacy of this compound in Lung Adenocarcinoma Xenograft Model
| Cell Line | Mouse Strain | Treatment Regimen | Key Outcomes | Reference |
| A549 | BALB/c nude mice | 20 mg/kg this compound, intraperitoneally, every 2 days | Significant reduction in tumor volume and weight compared to the control group.[1] | [1] |
Table 2: Efficacy of this compound in Hepatocellular Carcinoma Xenograft Model
| Cell Line | Mouse Strain | Treatment Regimen | Key Outcomes | Reference |
| Huh-7 | Nude mice | 3-10 mg/kg this compound | Suppression of tumor growth.[2] | [2] |
| H22 | Kunming mice | Not specified | Diminished proliferation of transplanted cells. | [2] |
Table 3: Efficacy of this compound in Triple-Negative Breast Cancer Xenograft Model
| Cell Line | Mouse Strain | Treatment Regimen | Key Outcomes | Reference |
| MDA-MB-231 | Not specified in available abstracts | Not specified in available abstracts | This compound possesses potent cytotoxic effects, primarily by inducing apoptosis. |
Experimental Protocols
General Protocol for Subcutaneous Xenograft Mouse Model
This protocol provides a general procedure for establishing and treating subcutaneous solid tumor xenografts. Specific details for different cell lines are provided in the subsequent sections.
Materials:
-
Cancer cell lines (e.g., A549, Huh-7, MDA-MB-231)
-
Appropriate cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel (optional, but recommended for some cell lines)
-
Immunocompromised mice (e.g., athymic nude, BALB/c, NOD/SCID), 6-8 weeks old
-
This compound
-
Vehicle for this compound (e.g., sterile saline, DMSO with further dilution)
-
Syringes and needles (27-30 gauge)
-
Calipers for tumor measurement
-
Animal housing and care facilities compliant with institutional guidelines
Procedure:
-
Cell Preparation:
-
Culture cancer cells in their recommended medium until they reach 70-80% confluency.
-
Harvest the cells using trypsin, wash with PBS, and perform a viable cell count.
-
Resuspend the cells in sterile PBS or a 1:1 mixture of PBS and Matrigel at the desired concentration.
-
-
Tumor Implantation:
-
Anesthetize the mice according to your institution's approved protocol.
-
Inject the cell suspension (typically 0.1-0.2 mL) subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Measure tumor dimensions with calipers 2-3 times per week. Tumor volume can be calculated using the formula: Volume = (Length × Width²) / 2.
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
-
This compound Treatment:
-
Once tumors reach the desired size, randomize the mice into control and treatment groups.
-
Prepare this compound solution in a suitable vehicle at the desired concentration.
-
Administer this compound to the treatment group via the chosen route (e.g., intraperitoneal injection, oral gavage) according to the specified dosing schedule. The control group should receive the vehicle alone.
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice according to institutional guidelines.
-
Excise the tumors and measure their final weight.
-
Tissues can be collected for further analysis (e.g., histology, immunohistochemistry, Western blotting).
-
Specific Protocol for A549 Lung Adenocarcinoma Xenograft Model
-
Cell Line: A549
-
Mouse Strain: BALB/c nude mice.
-
Cell Inoculum: 5 x 10⁶ cells in 0.2 mL of PBS and Matrigel mixture (1:1).
-
Treatment Initiation: When tumors reach approximately 100 mm³.
-
This compound Regimen: 20 mg/kg administered intraperitoneally every 2 days.
Specific Protocol for Huh-7 Hepatocellular Carcinoma Xenograft Model
-
Cell Line: Huh-7
-
Mouse Strain: Nude mice.
-
Cell Inoculum: 5 x 10⁶ cells in 0.2 mL of serum-free medium.
-
Treatment Initiation: When tumors are palpable.
-
This compound Regimen: 3-10 mg/kg administered via intraperitoneal injection or gavage.
Specific Protocol for MDA-MB-231 Triple-Negative Breast Cancer Xenograft Model
-
Cell Line: MDA-MB-231
-
Mouse Strain: Athymic nude mice.
-
Cell Inoculum: 1-5 x 10⁶ cells in PBS, potentially with Matrigel.
-
Treatment Initiation: When tumors reach approximately 100-150 mm³.
-
This compound Regimen: While a specific in vivo dosing regimen for this compound in an MDA-MB-231 model is not detailed in the provided search results, a starting point could be based on effective doses in other models (e.g., 10-20 mg/kg).
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by this compound
This compound has been shown to exert its anti-cancer effects by modulating several key signaling pathways.
Caption: Signaling pathways affected by this compound.
Experimental Workflow for In Vivo Xenograft Studies
The following diagram illustrates a typical workflow for conducting an in vivo xenograft study with this compound.
Caption: Experimental workflow for a typical xenograft mouse model study.
References
Application Notes and Protocols for Isoliensinine Target Engagement Validation in Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoliensinine, a bisbenzylisoquinoline alkaloid isolated from the seed embryo of Nelumbo nucifera (lotus), has demonstrated significant anti-cancer properties in a variety of preclinical studies.[1][2] Its mechanism of action involves the induction of apoptosis, autophagy, and the modulation of key cellular signaling pathways.[1][2] Validating the direct interaction of this compound with its intracellular targets is a critical step in understanding its mechanism of action and for the development of this compound as a potential therapeutic agent.
These application notes provide a detailed overview and experimental protocols for validating the target engagement of this compound in a cellular context. The focus is on assays that can confirm direct binding to putative targets and quantify the downstream functional consequences of this engagement.
Known and Putative Cellular Targets of this compound
This compound has been shown to modulate several critical signaling pathways involved in cancer cell proliferation, survival, and metabolism. While direct binding has been experimentally validated for some targets, for others, the evidence is based on downstream signaling effects.
Directly Validated Target:
-
APEX1 (Apurinic/apyrimidinic endonuclease 1): A key enzyme in the DNA base excision repair pathway, also involved in redox regulation. This compound has been shown to directly bind to APEX1.[3]
Putative Targets and Modulated Pathways:
-
AKT/GSK3α Pathway: this compound inhibits the phosphorylation of AKT, a central kinase in cell survival and proliferation. Molecular docking studies suggest a direct binding interaction.
-
AMPK/mTOR Pathway: this compound activates AMP-activated protein kinase (AMPK), a key energy sensor, leading to the inhibition of the mTOR pathway and induction of autophagy.
-
p38 MAPK/JNK Pathway: this compound activates the stress-activated protein kinases p38 MAPK and JNK, which are involved in apoptosis induction.
-
Reactive Oxygen Species (ROS) Production: this compound treatment leads to an increase in intracellular ROS levels, contributing to its apoptotic effects.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound's cellular effects and target engagement.
Table 1: In Vitro Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| H1299 | Lung Adenocarcinoma | 6.98 | 48 |
| A549 | Lung Adenocarcinoma | 17.24 | 48 |
| H1650 | Lung Adenocarcinoma | 16.00 | 48 |
| BEAS-2B | Normal Bronchial Epithelium | 28.65 | 48 |
| T24 | Urothelial Carcinoma | 33.36 | Not Specified |
| UMUC3 | Urothelial Carcinoma | 48.13 | Not Specified |
Table 2: Quantitative Target Engagement Data for this compound
| Target | Assay Type | Cell Line/System | Quantitative Value | Interpretation |
| APEX1 | Molecular Docking | In silico | Binding Energy: -39.27 kcal/mol | Suggests a stable binding interaction. |
| APEX1 | DARTS Assay | Lung Adenocarcinoma Cells | Protected from proteolysis | Confirms direct binding in cell lysate. |
| AKT1 | Molecular Docking | In silico | Binding Energy: -7.46 kcal/mol | Suggests potential direct binding. |
| AKT2 | Molecular Docking | In silico | Binding Energy: -2.31 kcal/mol | Suggests a weaker potential interaction compared to AKT1. |
Signaling Pathways and Experimental Workflows
This compound-Modulated Signaling Pathways
The following diagram illustrates the key signaling pathways affected by this compound.
References
- 1. Frontiers | this compound: A Natural Compound with “Drug-Like” Potential [frontiersin.org]
- 2. This compound: A Natural Compound with “Drug-Like” Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound exerts antitumor effects in lung adenocarcinoma by inhibiting APEX1-driven ROS production - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to dissolve Isoliensinine for cell culture experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on dissolving Isoliensinine for cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for cell culture experiments?
A1: The most commonly recommended solvent for dissolving this compound for in vitro cell culture experiments is Dimethyl Sulfoxide (DMSO).[1][2][3] this compound is also soluble in other organic solvents such as chloroform, dichloromethane, ethyl acetate, and acetone.[1] However, for cell culture applications, DMSO is the preferred solvent due to its miscibility with culture media and relatively lower cytotoxicity at low concentrations.
Q2: What is the solubility of this compound in DMSO?
A2: The solubility of this compound in DMSO is reported to be at least 2 mg/mL.[3]
Q3: How should I prepare a stock solution of this compound?
A3: To prepare a stock solution, dissolve this compound powder in high-purity DMSO. For example, one protocol suggests preparing a 20 mg/mL stock solution in DMSO. It is recommended to start with a small amount of solvent and gradually add more while vortexing to ensure complete dissolution.
Q4: What is the recommended storage condition for the this compound stock solution?
A4: this compound stock solutions in DMSO should be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). It is crucial to protect the solution from light. Studies have indicated that this compound samples are very stable under long-term storage and repeated freeze-thaw cycles.
Q5: What is a typical working concentration of this compound in cell culture?
A5: The effective concentration of this compound in cell culture can vary depending on the cell type and the specific experiment. Published studies have used a range of concentrations, typically from 1 µM to 40 µM. It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| This compound powder is not dissolving in DMSO. | Insufficient solvent or inadequate mixing. | - Ensure you are using a sufficient volume of DMSO for the amount of powder. - Vortex the solution for several minutes. - Gentle warming (e.g., in a 37°C water bath) or sonication can aid dissolution. |
| Precipitation occurs when adding the DMSO stock solution to the cell culture medium. | The concentration of this compound in the final medium exceeds its aqueous solubility. This compound has poor solubility in aqueous media. | - Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.5%) to minimize solvent-induced cytotoxicity and precipitation. - Add the DMSO stock solution to the medium dropwise while gently swirling the flask or plate. - Prepare an intermediate dilution of the stock solution in the culture medium before adding it to the cells. |
| Observed cytotoxicity in the vehicle control group. | The concentration of DMSO in the final culture medium is too high. | - Use a final DMSO concentration of 0.5% or lower. Always include a vehicle control (medium with the same concentration of DMSO as the experimental wells) in your experiments to assess the effect of the solvent on cell viability. |
| Inconsistent experimental results. | Improper storage or handling of the this compound stock solution. | - Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. - Ensure the stock solution is stored protected from light at the recommended temperature. |
Quantitative Data Summary
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Solubility | Reference |
| Water | 0.01748 mg/L @ 25 °C (estimated) | |
| DMSO | ≥ 2 mg/mL | |
| Chloroform | Soluble | |
| Dichloromethane | Soluble | |
| Ethyl Acetate | Soluble | |
| Acetone | Soluble |
Experimental Protocol: Preparation of this compound for Cell Culture
This protocol provides a step-by-step guide for dissolving this compound and preparing it for use in cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile filter tips
-
Cell culture medium
-
Sterile cell culture flasks or plates
Procedure:
-
Prepare a High-Concentration Stock Solution: a. Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube. b. Add the required volume of cell culture grade DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 20 mg/mL). c. Vortex the tube vigorously until the this compound is completely dissolved. If necessary, gentle warming or sonication can be applied.
-
Sterilization (Optional but Recommended): a. If the DMSO used is not from a pre-sterilized container, the stock solution can be sterilized by filtering it through a 0.22 µm syringe filter compatible with DMSO.
-
Storage of Stock Solution: a. Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. b. Store the aliquots at -20°C for up to one month or at -80°C for up to six months, protected from light.
-
Preparation of Working Solution: a. Thaw a single aliquot of the this compound stock solution at room temperature. b. Dilute the stock solution to the desired final concentration in pre-warmed cell culture medium. It is crucial to add the stock solution to the medium and mix immediately to prevent precipitation. c. Ensure the final concentration of DMSO in the cell culture medium is kept to a minimum (ideally ≤ 0.5%) to avoid solvent-related cytotoxicity.
-
Vehicle Control: a. Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as was used to prepare the this compound working solution.
Visualizations
Caption: Workflow for preparing this compound solution for cell culture experiments.
References
Isoliensinine stability in DMSO and other solvents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of isoliensinine in DMSO and other solvents. It includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and relevant biological pathway information to ensure the successful design and execution of experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving and storing this compound?
A1: this compound exhibits poor solubility in aqueous solutions.[1][2][3] For laboratory use, Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent. Ethanol is also a viable option.[4]
Q2: What are the recommended storage conditions for this compound solutions?
A2: For optimal stability, stock solutions of this compound in DMSO should be stored under specific conditions to minimize degradation. Recommendations from suppliers suggest the following:
-
-80°C: Stable for up to 6 months.[5]
-
-20°C: Stable for up to 1 month.
It is crucial to protect the solution from light. For in vivo experiments, it is recommended to prepare fresh solutions daily. Solid this compound powder can be stored at -20°C for up to 3 years or at 4°C for up to 2 years.
Q3: My this compound solution in DMSO appears to have precipitated after thawing. What should I do?
A3: Precipitation can occur, especially after freeze-thaw cycles. To redissolve the compound, gentle warming and/or sonication can be used. Ensure the solution is clear before use to guarantee accurate concentration.
Q4: I am observing unexpected or inconsistent results in my cell-based assays. Could this be related to this compound stability?
A4: Yes, inconsistent results can be a consequence of compound degradation. If you suspect stability issues, it is advisable to prepare a fresh stock solution from solid this compound. Additionally, consider performing a stability check of your current stock solution using an analytical method like HPLC. One study has noted that this compound samples are generally very stable through long-term storage and repeated freeze-thaw cycles.
Q5: How does pH affect the stability of this compound?
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected low potency or loss of activity | Degradation of this compound due to improper storage (e.g., prolonged storage at room temperature, exposure to light). | Prepare a fresh stock solution from solid compound. Ensure proper storage of stock solutions at -80°C or -20°C and protection from light. Validate the concentration and purity of the stock solution using HPLC or LC-MS. |
| Solution discoloration (e.g., turning yellow/brown) | Oxidative degradation or photodecomposition. | Discard the discolored solution and prepare a fresh stock. Protect solutions from light by using amber vials or wrapping vials in aluminum foil. Minimize exposure to air. |
| Precipitate formation in working solutions | Poor solubility in the final aqueous buffer or media. | Increase the percentage of DMSO in the final working solution (while ensuring it is non-toxic to the cells). Use a co-solvent system. Gentle warming or sonication may help redissolve the precipitate. |
| Inconsistent results between experiments | Variability in freeze-thaw cycles of the stock solution. Degradation over time. | Aliquot the stock solution into smaller, single-use volumes to avoid multiple freeze-thaw cycles. Always use a fresh aliquot for each experiment. |
Quantitative Data on this compound Stability
Currently, detailed quantitative data such as degradation rates and half-life in various solvents under different stress conditions are not extensively published in publicly available literature. The table below summarizes the available information on solubility and recommended storage.
| Solvent | Solubility | Recommended Storage (in Solution) |
| DMSO | 10 mM, 100 mg/mL (163.73 mM) | -80°C for up to 6 months, -20°C for up to 1 month (protect from light) |
| Ethanol | 100 mg/mL (163.73 mM) | Data not available. General recommendation is to store at low temperatures and protect from light. |
| Water | Insoluble | Not recommended for stock solutions. |
| Co-solvent Systems (for in vivo use) | ≥ 2.5 mg/mL (4.09 mM) in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. ≥ 2.5 mg/mL (4.09 mM) in 10% DMSO, 90% (20% SBE-β-CD in Saline). ≥ 2.5 mg/mL (4.09 mM) in 10% DMSO, 90% Corn Oil. | Prepare fresh on the day of use. |
Experimental Protocols
To ensure the stability of this compound for your specific experimental conditions, a forced degradation study can be performed. This involves subjecting the compound to various stress conditions to identify potential degradation products and determine its stability profile.
Protocol: Forced Degradation Study of this compound
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Stress Conditions:
-
Acidic Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µM. Incubate at 60°C for 24 hours.
-
Alkaline Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µM. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µM. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Place an aliquot of the stock solution in a 60°C oven for 24 hours.
-
Photolytic Degradation: Expose a clear vial containing the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis: After the incubation period, neutralize the acidic and alkaline samples. Analyze all samples, including a control sample stored at -80°C, by a stability-indicating analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis: Compare the chromatograms of the stressed samples with the control. Calculate the percentage of degradation by measuring the decrease in the peak area of the parent this compound peak. Identify any major degradation products.
Analytical Method: HPLC for this compound Quantification
While a specific stability-indicating method for this compound is not detailed in the literature, a general reversed-phase HPLC method can be adapted.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of methanol (B129727) and a buffered aqueous phase (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer at a neutral pH) is often effective for alkaloids.
-
Detection: UV detection at a wavelength where this compound has maximum absorbance (e.g., 282 nm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
This method should be validated for its stability-indicating properties by demonstrating that degradation products are well-resolved from the parent peak.
Visualizations
This compound has been shown to induce apoptosis in cancer cells through various signaling pathways. One of the key pathways identified is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.
References
Technical Support Center: Optimizing Isoliensinine for Apoptosis Induction
Welcome to the technical support center for researchers utilizing Isoliensinine. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to help you optimize your apoptosis induction experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism for inducing apoptosis?
A1: this compound is a bisbenzylisoquinoline alkaloid isolated from the seed embryo of the lotus (B1177795) plant, Nelumbo nucifera.[1] It exhibits anti-cancer properties by inducing apoptosis through multiple signaling pathways, the activation of which can be cell-type dependent.[1][2] Key mechanisms include inhibiting the AKT/GSK3α pathway in cervical cancer, generating Reactive Oxygen Species (ROS) to activate p38 MAPK/JNK signaling in triple-negative breast cancer, and suppressing NF-κB signaling in hepatocellular carcinoma.[1][2]
Q2: What is a recommended starting concentration range for this compound in cell culture?
A2: The effective concentration of this compound is dose-dependent and varies between cell lines. Based on published data, a starting range of 5 µM to 40 µM is recommended for initial experiments. For instance, in cervical cancer cell lines, concentrations from 5 to 40 µM have been shown to inhibit proliferation and induce apoptosis. Similarly, in triple-negative breast cancer cells, concentrations between 10 µM and 40 µM effectively induced apoptosis.
Q3: How long should I incubate cells with this compound to observe apoptosis?
A3: The induction of apoptosis by this compound is time-dependent. Significant effects are typically observed between 24 and 72 hours of incubation. For example, in MDA-MB-231 breast cancer cells, apoptosis increased progressively from 24 to 72 hours of treatment with 20 µM this compound.
Q4: Is this compound cytotoxic to non-cancerous cells?
A4: this compound has demonstrated selective cytotoxicity, showing significantly lower toxicity against normal cell lines compared to cancer cells. For example, the IC50 value for the normal human breast epithelial cell line MCF-10A was substantially higher than for triple-negative breast cancer cell lines, indicating a favorable therapeutic window.
Q5: What are the main challenges when working with this compound?
A5: A major limitation of this compound is its poor solubility in aqueous media, which can affect its bioavailability and experimental reproducibility. Researchers should ensure complete solubilization, often using a small amount of DMSO as a solvent, and maintain consistency across experiments.
Troubleshooting Guide
Q1: I am not observing a significant level of apoptosis after this compound treatment. What are the possible reasons?
A1:
-
Sub-optimal Concentration: The concentration may be too low for your specific cell line. We recommend performing a dose-response experiment (e.g., 5, 10, 20, 40 µM) to determine the optimal concentration.
-
Insufficient Incubation Time: Apoptosis induction is time-dependent. If you are checking at an early time point (e.g., 12 hours), the effect might not be apparent. Try extending the incubation period to 24, 48, and 72 hours.
-
Cell Line Resistance: Your cell line may be less sensitive to this compound. Different cancer cell lines exhibit varying sensitivities.
-
Compound Integrity: Ensure the this compound powder has been stored correctly and the stock solution is freshly prepared.
-
Alternative Cell Death Pathways: this compound can also induce autophagy. If you observe cell death without classic apoptotic markers, consider investigating markers for autophagy (e.g., LC3-II).
Q2: My cell viability results from the MTT assay are inconsistent or show high variability.
A2:
-
Incomplete Solubilization: The purple formazan (B1609692) crystals must be fully dissolved before reading the absorbance. Ensure the solubilization buffer is added to each well and the plate is shaken adequately to dissolve all crystals.
-
Uneven Cell Seeding: Inconsistent cell numbers across wells will lead to variability. Ensure you have a homogenous single-cell suspension before plating.
-
Interference from this compound: Set up proper controls, including wells with media and this compound but no cells, to check for any direct reaction with the MTT reagent.
-
Incubation Time: The 1 to 4-hour incubation with MTT reagent is critical and should be kept consistent across all plates and experiments.
Q3: My flow cytometry analysis shows a high percentage of necrotic cells (Annexin V+/PI+) rather than early apoptotic cells (Annexin V+/PI-).
A3: This often indicates that the cells have progressed through apoptosis to secondary necrosis. This can happen if:
-
The this compound concentration is too high , leading to rapid and overwhelming cell death. Try using a lower concentration.
-
The incubation time is too long. Cells in early apoptosis will eventually lose membrane integrity and become PI-positive. Analyze your cells at an earlier time point.
Q4: I see a decrease in cell viability, but the Western blot for cleaved caspase-3 is weak or absent.
A4:
-
Timing is Critical: The peak of caspase-3 cleavage can be transient. You may have missed the optimal time point. Perform a time-course experiment (e.g., 12, 24, 48 hours) to detect the peak expression.
-
Alternative Pathways: While this compound can activate caspase-3, it also activates other pathways. Check for the cleavage of PARP-1, which is a downstream substrate of activated caspase-3 and can be a more stable marker of apoptosis. In some contexts, cell death may be occurring through caspase-independent mechanisms or autophagy.
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Time Point | IC50 (µM) | Reference |
| HeLa | Cervical Cancer | 24 h | 13.45 | |
| HeLa | Cervical Cancer | 48 h | 11.04 | |
| Caski | Cervical Cancer | 24 h | 10.27 | |
| Caski | Cervical Cancer | 48 h | 7.26 | |
| SiHa | Cervical Cancer | 24 h | 16.74 | |
| SiHa | Cervical Cancer | 48 h | 13.16 | |
| MDA-MB-231 | Triple-Negative Breast Cancer | 48 h | 22.78 | |
| MCF-10A | Normal Breast Epithelial | 48 h | 86.22 |
Table 2: Apoptosis Induction by this compound in Different Cancer Cell Lines
| Cell Line | Cancer Type | Concentration (µM) | Time (h) | Apoptosis Rate (%) | Reference |
| C33A | Cervical Cancer | 40 | 48 | 46.60 | |
| Caski | Cervical Cancer | 40 | 48 | 70.35 | |
| HeLa | Cervical Cancer | 40 | 48 | 23.10 | |
| SiHa | Cervical Cancer | 40 | 48 | 53.63 | |
| MDA-MB-231 | Triple-Negative Breast Cancer | 20 | 48 | 17.8 | |
| MDA-MB-231 | Triple-Negative Breast Cancer | 40 | 48 | 29.9 |
Table 3: Effect of this compound on Key Apoptosis-Related Proteins
| Cell Line | Protein | Effect | Concentration/Time | Reference |
| SiHa, HeLa | Mcl-1 | Downregulation | Dose-dependent | |
| SiHa, HeLa | Cleaved Caspase-9 | Activation | Dose-dependent | |
| MDA-MB-231 | Bcl-2 | Downregulation | 5-20 µM for 48 h | |
| MDA-MB-231 | Cleaved Caspase-3 | Upregulation | 5-20 µM for 48 h | |
| MDA-MB-231 | Cleaved PARP-1 | Upregulation | 5-20 µM for 48 h | |
| MDA-MB-231 | p-p38 MAPK | Upregulation | 20 µM for 3-24 h | |
| MDA-MB-231 | p-JNK | Upregulation | 20 µM for 3-24 h | |
| C33A, Caski, HeLa, SiHa | p-AKT (S473) | Downregulation | 5-40 µM for 24 h |
Detailed Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is adapted from standard methodologies.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2.
-
Compound Treatment: The next day, treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 40 µM). Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.
-
Add MTT Reagent: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium. Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 16% SDS in 40% DMF, pH 4.7) to each well.
-
Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure all formazan crystals are dissolved. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.
Protocol 2: Apoptosis Detection by Annexin V/PI Flow Cytometry
This protocol is a generalized procedure based on common kits.
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations and for the desired time. Include both negative (vehicle-treated) and positive controls.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells from each well.
-
Washing: Centrifuge the cell suspension at ~500 x g for 5 minutes. Discard the supernatant and wash the cell pellet once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately by flow cytometry.
-
Healthy cells: Annexin V- / PI-
-
Early apoptotic cells: Annexin V+ / PI-
-
Late apoptotic/necrotic cells: Annexin V+ / PI+
-
Protocol 3: Western Blotting for Apoptosis-Related Proteins
This protocol outlines the key steps for analyzing protein expression changes.
-
Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Cleaved Caspase-3, PARP, Bcl-2, Bax, p-p38, p-AKT) overnight at 4°C. Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Quantification: Densitometry analysis can be performed using software like ImageJ to quantify the relative protein expression levels.
Mandatory Visualizations
Caption: this compound inhibits the AKT/GSK3α pathway to induce apoptosis.
Caption: this compound induces ROS-mediated p38 MAPK/JNK activation.
Caption: General experimental workflow for studying this compound effects.
References
- 1. This compound induces cervical cancer cell cycle arrest and apoptosis by inhibiting the AKT/GSK3α pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound induces apoptosis in triple-negative human breast cancer cells through ROS generation and p38 MAPK/JNK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Isoliensinine Precipitation in Aqueous Solutions
Welcome to the technical support center for Isoliensinine. This resource is designed for researchers, scientists, and drug development professionals to address the challenges associated with the poor aqueous solubility of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate your experiments and ensure reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound precipitate in aqueous solutions?
This compound is a bisbenzylisoquinoline alkaloid with a high molecular weight and a lipophilic (fat-loving) nature, as indicated by its high estimated partition coefficient (XLogP3 ≈ 6.4)[1][2]. This inherent hydrophobicity leads to very low solubility in water (estimated at 0.01748 mg/L at 25 °C)[3]. Precipitation often occurs when a concentrated stock solution of this compound, typically dissolved in an organic solvent like DMSO, is diluted into an aqueous buffer or cell culture medium. This phenomenon, known as "solvent-shifting," happens because the aqueous environment cannot accommodate the high concentration of the non-polar drug molecules, causing them to aggregate and fall out of solution.
Q2: How does pH affect the solubility of this compound?
This compound is a weak base due to the presence of tertiary amine groups in its structure. The solubility of such compounds is highly pH-dependent[4].
-
At acidic pH (low pH): The amine groups become protonated (gain a positive charge), forming a salt. This ionized form is significantly more polar and, therefore, more soluble in aqueous solutions.
-
At neutral or alkaline pH (higher pH): The amine groups are deprotonated (neutral), and the molecule reverts to its less soluble free base form, which is more likely to precipitate[5].
Q3: What is the maximum aqueous solubility I can achieve with this compound?
The intrinsic aqueous solubility of this compound is very low. However, by using formulation strategies such as co-solvents and cyclodextrins, clear solutions with concentrations of ≥ 2.5 mg/mL (4.09 mM) can be achieved. The optimal concentration will depend on the specific composition of your aqueous medium and the chosen solubilization method.
Q4: How should I prepare and store this compound stock solutions?
It is recommended to prepare a high-concentration stock solution in a pure, anhydrous organic solvent like DMSO. A stock solution of 10 mM in DMSO is common. To ensure stability and prevent degradation, stock solutions should be:
-
Stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
-
Protected from light by using amber vials or wrapping containers in foil.
-
Aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound and allow moisture absorption by the solvent.
Troubleshooting Guide: this compound Precipitation
This guide provides a systematic approach to diagnosing and solving common precipitation issues encountered during experiments.
Issue 1: Precipitate forms immediately upon diluting a DMSO stock solution into aqueous media.
This is the most common precipitation problem, often caused by solvent-shifting.
| Potential Cause | Recommended Solution |
| High Final Concentration | The final concentration of this compound exceeds its solubility limit in the aqueous medium. Reduce the final concentration of this compound in your experiment. |
| High Final DMSO Concentration | A high percentage of DMSO in the final solution can be toxic to cells and may not be sufficient to maintain solubility upon high dilution. Keep the final DMSO concentration as low as possible, typically below 0.5% for cell-based assays. |
| Rapid Dilution | Adding the stock solution too quickly creates localized areas of high concentration, triggering precipitation. Add the DMSO stock solution dropwise to the vortexing or swirling aqueous medium to ensure rapid and uniform mixing. |
| Low Temperature of Media | The solubility of many compounds, including this compound, is lower at colder temperatures. Pre-warm your aqueous buffer or cell culture medium to the experimental temperature (e.g., 37°C) before adding the this compound stock solution. |
| pH of the Medium | If the pH of your aqueous medium is neutral or basic, this compound will be in its less soluble free base form. Consider adjusting the pH of your buffer to a slightly acidic range (e.g., pH 6.0-6.5) to increase the proportion of the more soluble protonated form. Note: Ensure the pH change is compatible with your experimental system (e.g., cell viability). |
Issue 2: The solution is initially clear but a precipitate forms over time (hours or days).
This indicates that the initial concentration was in a supersaturated state (kinetic solubility) and has now crashed out to its true equilibrium (thermodynamic) solubility.
| Potential Cause | Recommended Solution |
| Thermodynamic Insolubility | The concentration is above the thermodynamic solubility limit, making the clear solution unstable over the long term. The most straightforward solution is to lower the final concentration of this compound to a level at or below its thermodynamic solubility in your specific medium. |
| Interaction with Media Components | Components in complex media, such as proteins in fetal bovine serum (FBS) or high concentrations of phosphate (B84403) salts, can interact with this compound and reduce its solubility over time. If possible, test the solubility in a simpler buffer (e.g., PBS) to see if the problem persists. If not, consider reducing the serum concentration or using a different buffer system if your experiment allows. |
| Evaporation of Solvent | If the experimental setup is not properly sealed (e.g., in a multi-well plate), evaporation of water can occur over time, increasing the effective concentration of this compound and leading to precipitation. Ensure plates are well-sealed with appropriate lids or sealing films, especially during long incubation periods. |
Solubilization Strategies and Data
To overcome the poor aqueous solubility of this compound, several formulation strategies can be employed. The choice of method depends on the required concentration and the constraints of the experimental system.
pH Adjustment
As a weak base, decreasing the pH of the aqueous solution will increase the solubility of this compound.
Illustrative Data: pH-Dependent Solubility of a Model Weak Base
The following table provides an example of how the solubility of a hypothetical weakly basic compound with a pKa of 8.0 might change with pH. This illustrates the principle that can be applied to this compound.
| pH | Predominant Form | Expected Relative Solubility |
| 5.0 | Ionized (Salt) | High |
| 6.0 | Ionized (Salt) | High |
| 7.0 | Mix of Ionized and Neutral | Moderate |
| 8.0 | 50% Ionized, 50% Neutral | Low-Moderate |
| 9.0 | Neutral (Free Base) | Low |
| 10.0 | Neutral (Free Base) | Very Low |
Co-solvent Systems
Co-solvents are organic solvents that are miscible with water and can increase the solubility of hydrophobic compounds. Common co-solvents for in vitro and in vivo research include DMSO, ethanol, polyethylene (B3416737) glycols (e.g., PEG300), and surfactants (e.g., Tween-80).
Quantitative Data: Recommended Co-solvent Formulations for this compound
The following formulations have been shown to yield clear solutions of this compound at concentrations of ≥ 2.5 mg/mL (4.09 mM).
| Formulation | Component 1 | Component 2 | Component 3 | Component 4 |
| Protocol 1 | 10% DMSO | 40% PEG300 | 5% Tween-80 | 45% Saline |
| Protocol 2 | 10% DMSO | 90% (20% SBE-β-CD in Saline) | - | - |
| Protocol 3 (for oil-based) | 10% DMSO | 90% Corn Oil | - | - |
Note: Percentages are by volume.
Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules like this compound, forming an "inclusion complex" that is water-soluble. Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) is a commonly used derivative with improved solubility and safety.
Experimental Protocols
Protocol 1: Preparation of this compound Solution using a Co-solvent System
This protocol is based on the recommended formulation for achieving a concentration of 2.5 mg/mL.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Saline (0.9% NaCl solution)
Procedure:
-
Prepare a concentrated stock in DMSO: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 25 mg/mL). Gentle warming or sonication may be used to aid dissolution.
-
Add solvents sequentially: To prepare 1 mL of the final 2.5 mg/mL solution, follow these steps in order, ensuring the solution is mixed thoroughly after each addition: a. To a sterile microcentrifuge tube, add 400 µL of PEG300. b. Add 100 µL of the 25 mg/mL this compound stock in DMSO. Mix well. c. Add 50 µL of Tween-80. Mix well. d. Add 450 µL of saline to bring the final volume to 1 mL. Mix until a clear solution is obtained.
Protocol 2: Thermodynamic Solubility Determination using the Shake-Flask Method
This protocol allows you to determine the equilibrium solubility of this compound in your specific aqueous buffer.
Materials:
-
This compound powder
-
Your chosen aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Microcentrifuge tubes or glass vials
-
Shaker/incubator
-
Centrifuge
-
Analytical equipment for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Add excess solid: Add an excess amount of this compound powder to a vial containing a known volume of your aqueous buffer (e.g., add 1-2 mg to 1 mL of buffer). The key is to have undissolved solid remaining at the end of the experiment.
-
Equilibrate: Tightly seal the vials and place them in a shaker/incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours. This allows the solution to reach equilibrium.
-
Separate solid from solution: Centrifuge the samples at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet the undissolved solid.
-
Sample the supernatant: Carefully collect a known volume of the clear supernatant without disturbing the pellet.
-
Dilute and quantify: Dilute the supernatant with a suitable solvent (e.g., methanol (B129727) or acetonitrile) and determine the concentration of this compound using a pre-established calibration curve on your analytical instrument.
-
Calculate solubility: The measured concentration represents the thermodynamic solubility of this compound in that buffer at that temperature.
Diagrams
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Mechanism of solubility enhancement by cyclodextrins.
References
- 1. Frontiers | this compound: A Natural Compound with “Drug-Like” Potential [frontiersin.org]
- 2. Computer Prediction of pKa Values in Small Molecules and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. BIAdb: A curated database of benzylisoquinoline alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
Technical Support Center: Isoliensinine and Fluorescent Assays
Welcome to the technical support center for researchers utilizing isoliensinine in conjunction with fluorescent-based assays. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address potential interference and ensure the accuracy and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it studied with fluorescent assays?
A1: this compound is a bisbenzylisoquinoline alkaloid derived from the seed embryo of the lotus (B1177795) plant (Nelumbo nucifera)[1]. It has demonstrated various biological activities, including anti-cancer, antioxidant, and anti-inflammatory properties[1]. Fluorescent assays are commonly employed to investigate its mechanisms of action, such as inducing apoptosis (programmed cell death) and promoting the generation of reactive oxygen species (ROS) in cancer cells[2][3][4].
Q2: Can this compound interfere with my fluorescent assay results?
A2: Yes, like many small molecules, this compound has the potential to interfere with fluorescent assays. Interference can be categorized into two main types:
-
Direct Interference: This occurs if this compound itself is fluorescent (autofluorescence) or if it quenches the fluorescence of the reporter dye. This is dependent on the spectral properties of this compound and the fluorophore in your assay.
-
Indirect Interference: this compound's biological activity can modulate the assay readout. For instance, its ability to induce ROS can lead to increased signal in a ROS-sensitive fluorescent probe.
Q3: What are the known absorption and emission spectra of this compound?
Q4: I am observing unexpected results in my Annexin V-FITC apoptosis assay when using this compound. What could be the cause?
A4: Unexpected results in an Annexin V-FITC assay could be due to several factors:
-
Autofluorescence: If this compound is autofluorescent in the same spectral region as FITC (excitation ~488 nm, emission ~525 nm), it could lead to false-positive results.
-
Biological Effects: this compound is known to induce apoptosis. Ensure your observations are consistent with expected dose-dependent and time-course effects.
-
General Assay Issues: Refer to the detailed troubleshooting guide for the Annexin V-FITC assay below for common issues not specific to this compound.
Q5: My DCFH-DA assay for ROS detection shows a very strong signal with this compound treatment. Is this a real effect or interference?
A5: this compound has been reported to significantly increase ROS production in certain cancer cells. Therefore, a strong signal is likely indicative of a real biological effect. However, it is crucial to include proper controls to rule out artifacts. Refer to the DCFH-DA troubleshooting guide for more information.
Troubleshooting Guides
General Troubleshooting for Fluorescent Assays with this compound
| Issue | Possible Cause | Recommended Solution |
| High background fluorescence | Autofluorescence from this compound, cells, or media. | 1. Run a "compound only" control: Measure the fluorescence of this compound in your assay buffer at the concentrations you are testing. 2. Run an "unstained cells + compound" control: This will help determine the combined autofluorescence of the cells and the compound. 3. Use phenol (B47542) red-free media: Phenol red is a known source of background fluorescence. 4. Wash cells with PBS: Before adding the fluorescent probe, wash the cells with Phosphate Buffered Saline (PBS) to remove any residual media components. 5. Consider red-shifted fluorophores: If significant autofluorescence is observed in the green spectrum, switching to a red or far-red dye may mitigate interference. |
| Low or no signal | Quenching of the fluorophore by this compound. The compound is not having the expected biological effect at the tested concentration. | 1. Perform a "fluorophore + compound" control: In a cell-free system, mix your fluorescent dye with this compound to see if the signal is quenched. 2. Titrate this compound concentration: The biological effects of this compound are dose-dependent. Perform a dose-response experiment to find the optimal concentration. 3. Check cell health: Ensure your cells are healthy and responsive before starting the experiment. |
| High variability between replicates | Inconsistent cell seeding or compound concentration. Photobleaching of the fluorophore. | 1. Ensure uniform cell seeding and proper mixing of reagents. 2. Minimize light exposure to the samples after adding the fluorescent probe. 3. Use a plate reader with consistent measurement settings. |
Troubleshooting for Annexin V-FITC Apoptosis Assay
| Issue | Possible Cause | Recommended Solution |
| High percentage of Annexin V-positive cells in the negative control | Cells were handled too harshly, leading to membrane damage. Cells were overgrown. | 1. Handle cells gently during harvesting and washing. 2. Ensure cells are in the logarithmic growth phase. |
| Low percentage of Annexin V-positive cells in the positive control | The apoptosis inducer was not effective. Insufficient incubation time. | 1. Use a known, potent apoptosis inducer as a positive control. 2. Optimize the incubation time for apoptosis induction. |
| High PI staining in all samples | Cells were not healthy at the start of the experiment. Excessive trypsinization. | 1. Use healthy, viable cells. 2. If using adherent cells, minimize trypsin exposure time. |
Troubleshooting for DCFH-DA ROS Assay
| Issue | Possible Cause | Recommended Solution |
| High background fluorescence in control cells | Autoxidation of the DCFH-DA probe. High cellular autofluorescence. Disturbance of cells during media changes. | 1. Prepare the DCFH-DA working solution fresh and protect it from light. 2. Wash cells with PBS before imaging to remove phenol red. 3. Add solutions slowly along the side of the well to avoid disturbing the cells. |
| No increase in fluorescence with positive control (e.g., H₂O₂) | DCFH-DA probe was not properly deacetylated by cellular esterases. Cells are not responsive. | 1. Ensure the DCFH-DA is of good quality and has been stored correctly. 2. Confirm the viability and metabolic activity of your cells. |
| Inconsistent results | Variation in cell density or probe loading time. Photobleaching. | 1. Standardize cell seeding and incubation times. 2. Minimize light exposure during imaging. |
Experimental Protocols
Annexin V-FITC Apoptosis Assay Protocol
This is a general protocol and may need to be optimized for your specific cell type and experimental conditions.
-
Cell Preparation:
-
Induce apoptosis by treating cells with the desired concentrations of this compound for the appropriate duration.
-
For adherent cells, gently detach them using trypsin and wash with serum-containing media. For suspension cells, proceed to the next step.
-
Collect 1-5 x 10^5 cells by centrifugation.
-
Wash the cells twice with cold PBS and then resuspend them in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
-
Staining:
-
Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Gently mix and incubate for 10-15 minutes at room temperature in the dark.
-
(Optional) Add 5 µL of Propidium Iodide (PI) staining solution.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Analysis:
-
Analyze the samples by flow cytometry as soon as possible (within 1 hour).
-
Use the FITC signal detector (usually FL1) for Annexin V-FITC and the phycoerythrin emission signal detector (usually FL2) for PI.
-
DCFH-DA ROS Detection Protocol
This protocol is for adherent cells and may require optimization.
-
Cell Preparation:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat cells with this compound at the desired concentrations and for the appropriate time. Include a positive control (e.g., 100 µM H₂O₂) and a vehicle control.
-
-
Staining:
-
Prepare a fresh working solution of DCFH-DA (typically 10-25 µM) in pre-warmed, serum-free medium without phenol red. Protect the solution from light.
-
Remove the treatment media and wash the cells once with PBS.
-
Add the DCFH-DA working solution to each well and incubate for 30-60 minutes at 37°C in the dark.
-
-
Imaging and Analysis:
-
Remove the DCFH-DA solution and wash the cells twice with PBS.
-
Add PBS to the wells and immediately measure the fluorescence using a fluorescence microscope or plate reader.
-
For FITC/DCF, the typical excitation and emission wavelengths are around 485 nm and 535 nm, respectively.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound-induced signaling pathways leading to apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound induces apoptosis in triple-negative human breast cancer cells through ROS generation and p38 MAPK/JNK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound exerts antitumor effects in lung adenocarcinoma by inhibiting APEX1-driven ROS production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Managing Isoliensinine toxicity in normal versus cancer cells
This technical support center provides researchers, scientists, and drug development professionals with guidance on managing the differential toxicity of Isoliensinine in normal versus cancer cells during experimental procedures.
Troubleshooting Guides
This section offers solutions to common problems encountered during in vitro experiments with this compound.
Issue 1: High Variability in Cytotoxicity Assay Results
Question: My MTT/cytotoxicity assay results with this compound are inconsistent across replicate wells and experiments. What could be the cause?
Answer: High variability in cytotoxicity assays can stem from several factors.[1][2][3][4] Ensure consistent cell seeding density across all wells, as variations in cell number will directly impact the final absorbance or fluorescence readings.[4] It is also crucial to ensure that the this compound stock solution is properly solubilized and vortexed before each dilution to avoid concentration gradients. Additionally, be mindful of the incubation time, as prolonged exposure can lead to secondary effects. Finally, inconsistent pipetting technique can introduce significant error; ensure you are using calibrated pipettes and a consistent technique for adding reagents.
Issue 2: Unexpectedly Low Toxicity in Cancer Cells
Question: I'm not observing the expected level of cytotoxicity in my cancer cell line after this compound treatment. Why might this be happening?
Answer: Several factors could contribute to lower-than-expected toxicity. Firstly, confirm the identity and health of your cell line through regular authentication and mycoplasma testing. Secondly, the passage number of the cells can influence their sensitivity to drugs; it's advisable to use cells within a consistent and low passage range. Also, consider the specific cancer cell line you are using, as the anticancer effects of this compound are mediated by various signaling pathways that may be more or less active in different cell types. For instance, its efficacy has been linked to the p38 MAPK/JNK, PI3K/AKT, and NF-κB pathways.
Issue 3: Observed Toxicity in Normal Cells is Higher than Anticipated
Question: I'm seeing significant toxicity in my normal cell line control, which is supposed to be less sensitive to this compound. What should I check?
Answer: While this compound generally exhibits selective toxicity, high concentrations can still affect normal cells. It is crucial to perform a dose-response experiment to determine the optimal concentration range that maximizes cancer cell death while minimizing effects on normal cells. Ensure the purity of your this compound compound, as impurities could contribute to non-specific toxicity. Additionally, the specific normal cell line used as a control is important; for example, MCF-10A (a normal breast epithelial cell line) has shown lower cytotoxicity to this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound's differential toxicity between cancer and normal cells?
A1: this compound's selective toxicity is thought to be multifactorial. One key mechanism is the induction of reactive oxygen species (ROS) in cancer cells but not in normal cells. This elevated oxidative stress in cancer cells triggers apoptotic pathways like the p38 MAPK/JNK signaling cascade. In contrast, normal cells may have more robust antioxidant defense mechanisms that protect them from this compound-induced ROS. Furthermore, this compound has been shown to modulate several signaling pathways that are often dysregulated in cancer, such as the PI3K/AKT, NF-κB, and HIF-1α pathways, leading to apoptosis and ferroptosis in cancer cells.
Q2: What are the typical IC50 values for this compound in different cell lines?
A2: The half-maximal inhibitory concentration (IC50) of this compound varies depending on the cell line and the duration of treatment. The following table summarizes reported IC50 values for a selection of cancer and normal cell lines.
| Cell Line | Cell Type | Incubation Time (h) | IC50 (µM) |
| Cancer Cells | |||
| Caski | Cervical Cancer | 24 | 10.27 |
| 48 | 7.26 | ||
| SiHa | Cervical Cancer | 24 | 16.74 |
| 48 | 13.16 | ||
| C33A | Cervical Cancer | 24 | 9.53 |
| 48 | 7.88 | ||
| HeLa | Cervical Cancer | 24 | 13.45 |
| 48 | 11.04 | ||
| H1299 | Lung Adenocarcinoma | Not Specified | 6.98 |
| A549 | Lung Adenocarcinoma | Not Specified | 17.24 |
| H1650 | Lung Adenocarcinoma | Not Specified | 16.00 |
| Normal Cells | |||
| BEAS-2B | Normal Lung Epithelial | Not Specified | 28.65 |
| MCF-10A | Normal Breast Epithelial | Not Specified | Significantly higher than in triple-negative breast cancer cells |
Data compiled from multiple sources.
Q3: How does this compound affect the cell cycle?
A3: this compound can induce cell cycle arrest, primarily at the G0/G1 phase, in several cancer cell lines. This effect is often mediated by the upregulation of cell cycle inhibitors like p21 and the downregulation of key proteins required for cell cycle progression, such as CDK2 and Cyclin E.
Q4: Can this compound be used in combination with other chemotherapy drugs?
A4: Yes, studies have shown that this compound can potentiate the effects of conventional chemotherapy drugs like cisplatin (B142131). It has been reported to increase the intracellular uptake of cisplatin in colorectal cancer cells, thereby enhancing its apoptotic effects.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., 0, 5, 10, 20, 40 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Annexin V/PI Staining for Apoptosis by Flow Cytometry
-
Cell Treatment: Treat cells with the desired concentrations of this compound for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Visualizations
Caption: this compound's multifaceted signaling pathways in cancer cells.
Caption: Workflow for assessing this compound's differential toxicity.
Caption: Troubleshooting logic for inconsistent cytotoxicity assay results.
References
- 1. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.sg]
- 2. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
- 3. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 4. m.youtube.com [m.youtube.com]
Isoliensinine Pharmacokinetic Variability in Animal Models: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for understanding and troubleshooting the pharmacokinetic variability of isoliensinine in animal models. The following question-and-answer guides address common issues encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What are the typical pharmacokinetic parameters of this compound in rats after intravenous administration?
A1: Following a single intravenous (IV) bolus, this compound generally follows a two-compartment open model in rats.[1] It is characterized by wide distribution into tissues and a moderate elimination rate. The volume of distribution (Vd) is reported to be approximately 0.647 L/kg, which is significantly larger than the volume of rat body fluid, indicating extensive tissue uptake.[1] Key pharmacokinetic parameters from a representative study in rats are summarized in the table below.
Table 1: Pharmacokinetic Parameters of this compound in Rats after Intravenous Administration
| Parameter | Value | Units |
| Dose | 5.0 | mg/kg |
| t½ (Half-life) | 7.88 ± 0.84 | h |
| AUC₀→∞ (Area under the curve) | 1695.52 | ng/mL·h |
| CL (Clearance) | 2.87 ± 1.03 | L/h/kg |
| Vd (Volume of Distribution) | 0.647 ± 0.091 | L/kg |
Data compiled from multiple sources.[1][2]
Q2: What is the oral bioavailability of this compound and what factors influence it?
A2: The oral bioavailability of pure this compound is not extensively reported, but studies on the total bisbenzylisoquinoline alkaloids from its natural source, Nelumbo nucifera (lotus embryo), showed an oral bioavailability of up to 62.5% in rats.[1] However, the bioavailability of this compound when administered alone may differ significantly. The primary limiting factor for its oral absorption is its poor solubility in aqueous media. Furthermore, this compound is a known substrate of the P-glycoprotein (P-gp) efflux transporter, which can actively pump the compound out of intestinal cells back into the lumen, further reducing its net absorption.
Q3: How is this compound metabolized in animal models?
A3: this compound is primarily metabolized by the liver. The main metabolic pathways involve Phase I reactions, specifically N-demethylation and O-demethylation. In beagle dog liver microsomes, three primary metabolites have been identified: 2-N-desmethylthis compound, 2′-N-desmethylthis compound, and 2′-N-6-O-didesmethylthis compound. Studies have shown that this compound has a weak interaction with the cytochrome P450 enzyme CYP3A, suggesting a low likelihood of drug-drug interactions with other drugs metabolized by this enzyme.
Troubleshooting Guides
Issue 1: High variability in plasma concentrations between animals after oral gavage.
-
Potential Cause 1: Formulation Issues. Due to its poor aqueous solubility, the formulation of this compound is critical. Inconsistent suspensions or precipitation of the compound in the dosing vehicle can lead to variable dosing between animals.
-
Troubleshooting Steps:
-
Optimize Vehicle: Experiment with different suspension vehicles. A common starting point is 0.5% carboxymethylcellulose (CMC) in water. Co-solvents like PEG400 or Tween 80 can be cautiously added to improve solubility, but their effects on gut permeability and metabolism should be considered.
-
Ensure Homogeneity: Ensure the dosing formulation is a homogenous suspension immediately before and during administration for each animal. Continuous stirring or vortexing between doses is recommended.
-
Particle Size: If using a crystalline form, consider micronization to increase the surface area for dissolution.
-
-
-
Potential Cause 2: Physiological State of Animals. Factors such as the fasting state, stress levels, and health status of the animals can significantly impact gastric emptying time and intestinal absorption.
-
Troubleshooting Steps:
-
Standardize Fasting: Implement a consistent fasting period (e.g., 4-12 hours) before dosing to normalize gastrointestinal conditions.
-
Acclimatization: Ensure animals are properly acclimatized to handling and the gavage procedure to minimize stress-induced physiological changes.
-
-
Issue 2: An unexpected "double peak" is observed in the plasma concentration-time profile.
-
Potential Cause: Enterohepatic Recirculation. This phenomenon, where a drug is excreted in the bile, reabsorbed in the intestine, and returned to the systemic circulation, is a likely cause of the double peaks observed in some rat studies with this compound. Metabolites of this compound (e.g., glucuronide conjugates) can be excreted into the bile, where gut bacteria may deconjugate them back to the parent compound, allowing for reabsorption.
-
Troubleshooting/Confirmatory Steps:
-
Bile Duct Cannulation Study: To definitively confirm enterohepatic recirculation, perform a pharmacokinetic study in bile duct-cannulated rats. This procedure diverts bile from the intestine, and the absence of a second peak in these animals would confirm this mechanism.
-
Analyze Bile Samples: Collect and analyze bile for the presence of this compound and its metabolites.
-
Literature Comparison: Note that this phenomenon is not consistently reported across all studies, suggesting it may be dependent on specific experimental conditions or the gut microbiome of the animal strain used.
-
-
Caption: Logic diagram for investigating the double peak phenomenon.
Issue 3: Lower than expected oral bioavailability.
-
Potential Cause 1: Poor Absorption. As mentioned, poor solubility is a major barrier.
-
Troubleshooting Steps:
-
Formulation Enhancement: Consider advanced formulation strategies such as creating amorphous solid dispersions, using lipid-based formulations, or preparing nanoparticles to enhance dissolution and absorption.
-
Permeability Assessment: Use an in vitro model like Caco-2 cells to assess the intrinsic membrane permeability of this compound.
-
-
-
Potential Cause 2: P-glycoprotein (P-gp) Efflux. this compound is a substrate for P-gp, which actively transports it out of intestinal cells.
-
Troubleshooting Steps:
-
Co-administration with P-gp Inhibitor: In a non-GLP research setting, co-administering a known P-gp inhibitor (e.g., verapamil, ketoconazole) can help determine the extent to which P-gp limits bioavailability. A significant increase in exposure (AUC) would indicate a major role for P-gp efflux.
-
-
-
Potential Cause 3: First-Pass Metabolism. Although interaction with CYP3A is weak, metabolism in the intestinal wall or liver before reaching systemic circulation can reduce bioavailability.
-
Troubleshooting Steps:
-
In Vitro Metabolism: Use liver microsomes or S9 fractions from the chosen animal species to quantify the intrinsic metabolic clearance rate. This can help predict the hepatic extraction ratio.
-
-
Experimental Protocols
Protocol: Oral Pharmacokinetic Study in Rats
This protocol outlines a standard procedure for assessing the pharmacokinetics of this compound following oral gavage in rats.
-
Animal Model: Male Sprague-Dawley or Wistar rats (200-250g). Acclimatize animals for at least one week.
-
Housing: House animals in a controlled environment (12h light/dark cycle, 22±2°C, 50±10% humidity) with ad libitum access to standard chow and water.
-
Fasting: Fast animals overnight (approx. 12 hours) before dosing, with continued access to water.
-
Formulation Preparation:
-
Prepare a suspension of this compound at the desired concentration (e.g., 2 mg/mL for a 10 mg/kg dose) in a suitable vehicle (e.g., 0.5% w/v CMC-Na in sterile water).
-
Ensure the suspension is homogenous by vortexing and/or sonicating. Keep the suspension under constant agitation during the dosing procedure.
-
-
Dosing:
-
Weigh each rat accurately on the day of the study.
-
Administer the this compound suspension via oral gavage using a suitable gavage needle (e.g., 18-gauge, 2-3 inches long with a ball tip). The typical dosing volume is 5 mL/kg.
-
-
Blood Sampling:
-
Collect blood samples (approx. 200 µL) from the tail vein or via a cannulated vessel (e.g., jugular vein) into heparinized tubes at predetermined time points.
-
Suggested time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
-
Plasma Preparation:
-
Immediately centrifuge the blood samples (e.g., 4000 rpm for 10 minutes at 4°C).
-
Harvest the supernatant (plasma) and store at -80°C until analysis.
-
-
Sample Analysis (UPLC-MS/MS):
-
Protein Precipitation: To 50 µL of plasma, add 150 µL of acetonitrile (B52724) containing an appropriate internal standard (e.g., carbamazepine).
-
Vortex & Centrifuge: Vortex the mixture for 1 minute, then centrifuge at high speed (e.g., 13,000 rpm for 10 minutes).
-
Analysis: Transfer the supernatant to an HPLC vial for analysis by a validated UPLC-MS/MS method.
-
Chromatographic Conditions (Example):
-
Column: Acquity UPLC BEH C18 (2.1mm × 50mm, 1.7µm).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water and acetonitrile.
-
Detection: Positive electrospray ionization (ESI+) with Multiple Reaction Monitoring (MRM). Monitor the transition m/z 611.3 → 192.2 for this compound.
-
-
Caption: Workflow for a typical oral pharmacokinetic study.
Caption: Factors influencing this compound's pharmacokinetic profile.
References
Validation & Comparative
A Comparative Analysis of the Anticancer Activities of Isoliensinine, Liensinine, and Neferine
A deep dive into the therapeutic potential of three bisbenzylisoquinoline alkaloids in oncology.
Isoliensinine, liensinine (B1675319), and neferine (B1663666), three prominent bisbenzylisoquinoline alkaloids extracted from the seed embryo of the lotus (B1177795) (Nelumbo nucifera), have garnered significant attention in cancer research.[1] Their structural similarities belie distinct pharmacological activities, particularly in their anticancer effects. This guide provides a comparative analysis of their performance against various cancer types, supported by experimental data, to aid researchers and drug development professionals in navigating their therapeutic potential.
Comparative Efficacy: A Quantitative Overview
The antitumor effects of this compound, liensinine, and neferine have been evaluated across a spectrum of cancer cell lines. Quantitative data, primarily half-maximal inhibitory concentrations (IC50), reveal differences in their potency.
| Compound | Cancer Type | Cell Line | IC50 (µM) | Time (h) | Reference |
| This compound | Triple-Negative Breast Cancer | MDA-MB-231 | 22.78 | 48 | [2] |
| Triple-Negative Breast Cancer | MDA-MB-231 | 18.34 | 72 | [2] | |
| Normal Breast Epithelial | MCF-10A | 86.22 | 48 | [2] | |
| Lung Adenocarcinoma | H1299 | 6.98 | 48 | [3] | |
| Lung Adenocarcinoma | A549 | 17.24 | 48 | ||
| Lung Adenocarcinoma | H1650 | 16.00 | 48 | ||
| Normal Bronchial Epithelial | BEAS-2B | 28.65 | 48 | ||
| Liensinine | Gastric Cancer | BGC823 | Not specified, effective at 20-120 µM | Not specified | |
| Gastric Cancer | SGC7901 | Not specified, effective at 20-120 µM | Not specified | ||
| Breast Cancer | MDA-MB-231 | Less potent than this compound | Not specified | ||
| Neferine | Esophageal Squamous Cell Carcinoma | KYSE30 | 14.16 ± 0.911 | 24 | |
| Esophageal Squamous Cell Carcinoma | KYSE150 | 13.03 ± 1.162 | 24 | ||
| Esophageal Squamous Cell Carcinoma | KYSE510 | 14.67 ± 1.353 | 24 | ||
| Cervical Cancer | HeLa | ~25 | 48 | ||
| Cervical Cancer | SiHa | ~25 | 48 | ||
| Head and Neck Squamous Cell Carcinoma | HN6 | 13.13 | 72 | ||
| Head and Neck Squamous Cell Carcinoma | HN30 | 21.74 | 72 | ||
| Head and Neck Squamous Cell Carcinoma | CAL27 | 22.54 | 72 | ||
| Hepatic Cancer | HepG2 | 29.47 | 48 |
Table 1: Comparative IC50 values of this compound, Liensinine, and Neferine in various cancer cell lines.
Notably, in a direct comparison against triple-negative breast cancer cells (MDA-MB-231), this compound demonstrated the most potent cytotoxic effect, while liensinine was the least toxic. This compound also showed selectivity, being significantly more toxic to breast cancer cells than to normal human breast epithelial cells (MCF-10A).
Mechanisms of Action: A Tale of Three Alkaloids
While all three compounds induce apoptosis and modulate key cellular processes, their primary mechanisms of action and targeted signaling pathways exhibit notable differences.
This compound: A Potent Inducer of Apoptosis and Autophagy
This compound exerts its anticancer effects through multiple pathways. In triple-negative breast cancer, it induces apoptosis by generating reactive oxygen species (ROS) and activating the p38 MAPK/JNK signaling pathway. It has also been shown to induce autophagy-mediated cell death in various cancer cells, including cervical cancer, by activating the AMPK-TSC2-mTOR signaling pathway. Furthermore, in hepatocellular carcinoma, this compound inhibits NF-κB activity, leading to apoptosis. Recent studies in lung adenocarcinoma have shown that this compound can inhibit APEX1, leading to increased ROS production and subsequent antitumor effects.
Figure 1: Signaling pathways modulated by this compound.
Liensinine: A Modulator of ROS and PI3K/AKT Signaling
Liensinine's anticancer activity is prominently linked to the induction of ROS and the inhibition of the PI3K/AKT signaling pathway in gastric cancer cells. This leads to apoptosis and cell cycle arrest at the G0/G1 phase. In breast cancer, liensinine has been shown to sensitize cancer cells to chemotherapy by inducing mitochondrial fission through DNM1L. It also acts as a late-stage autophagy inhibitor by blocking autophagosome-lysosome fusion.
Figure 2: Signaling pathways modulated by Liensinine.
Neferine: A Versatile Agent Targeting Multiple Pathways
Neferine demonstrates a broad range of anticancer mechanisms. It induces apoptosis in various cancer cells, including esophageal squamous cell carcinoma and lung cancer, through ROS-mediated activation of the JNK pathway. It can also induce cell cycle arrest at the G0/G1 or G2/M phase, depending on the cancer type. A noteworthy characteristic of neferine is its ability to inhibit P-glycoprotein (P-gp), a key protein in multidrug resistance, suggesting its potential to overcome chemoresistance. In prostate cancer, neferine, along with this compound and liensinine, has been shown to downregulate the androgen receptor and inhibit the PI3K/AKT signaling pathway.
Figure 3: Signaling pathways modulated by Neferine.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the literature. Specific parameters may vary between studies.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of this compound, liensinine, or neferine for specified time points (e.g., 24, 48, 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved using a solubilization buffer (e.g., DMSO or SDS in HCl).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is calculated as a percentage of the control group.
Figure 4: General workflow for an MTT cell viability assay.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Cells are treated with the compounds of interest for a designated period.
-
Cell Harvesting: Both floating and adherent cells are collected, washed with PBS, and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic/necrotic.
Western Blot Analysis
-
Protein Extraction: Cells are lysed, and total protein is extracted. Protein concentration is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: The membrane is blocked to prevent non-specific binding and then incubated with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, p-AKT), followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
This compound, liensinine, and neferine each present a unique profile of anticancer activity. This compound emerges as a particularly potent agent, especially against triple-negative breast cancer, with strong pro-apoptotic and pro-autophagic effects. Liensinine shows promise in gastric cancer and as a chemosensitizer, primarily through ROS generation and PI3K/AKT inhibition. Neferine's broad-spectrum activity, coupled with its ability to counteract multidrug resistance, makes it a versatile candidate for further investigation. This comparative guide highlights the distinct therapeutic avenues each of these natural compounds offers, providing a valuable resource for the oncology research community.
References
A Comparative Mechanistic Study: Isoliensinine vs. Doxorubicin in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mechanisms of action of Isoliensinine, a natural bisbenzylisoquinoline alkaloid, and Doxorubicin, a well-established anthracycline antibiotic used in chemotherapy. The following sections objectively present their performance based on experimental data, detail the methodologies of key experiments, and visualize the complex signaling pathways involved.
Comparative Analysis of Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. While no single study directly compares the IC50 values of this compound and Doxorubicin across the same panel of cancer cell lines under identical conditions, the following tables summarize available data from various studies.
It is crucial to note that direct comparison of IC50 values between different studies can be misleading due to variations in experimental conditions (e.g., cell density, incubation time, assay method).
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time | IC50 (µM) | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | 48 h | 22.78 | [1][2] |
| H1299 | Lung Adenocarcinoma | 48 h | 6.98 | [3] |
| A549 | Lung Adenocarcinoma | 48 h | 17.24 | [3] |
| H1650 | Lung Adenocarcinoma | 48 h | 16.00 | [3] |
| BEAS-2B | Normal Bronchial Epithelial | 48 h | 28.65 |
Table 2: IC50 Values of Doxorubicin in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time | IC50 (µM) | Reference |
| HepG2 | Hepatocellular Carcinoma | Not Specified | 0.72 | |
| IMR-32 | Neuroblastoma | 96 h | > 50 | |
| UKF-NB-4 | Neuroblastoma | 96 h | 0.048 | |
| MCF-7 | Breast Cancer | Not Specified | Not Specified | |
| MDA-MB-231 | Breast Cancer | Not Specified | Not Specified | |
| HeLa | Cervical Cancer | 24 h | 2.9 | |
| A549 | Lung Cancer | 24 h | > 20 |
Mechanisms of Action: A Head-to-Head Comparison
This compound and Doxorubicin employ distinct yet sometimes overlapping mechanisms to induce cancer cell death.
This compound: A Multi-Targeted Natural Compound
This compound, derived from the lotus (B1177795) plant Nelumbo nucifera, exhibits a multi-faceted approach to inhibiting cancer cell growth. Its primary mechanisms include:
-
Induction of Apoptosis: this compound triggers programmed cell death primarily through the intrinsic mitochondrial pathway. This involves the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2, leading to the activation of caspase-9 and caspase-3.
-
Cell Cycle Arrest: It predominantly causes cell cycle arrest at the G1 phase. This is achieved by upregulating p21, an inhibitor of cyclin-dependent kinases, which in turn decreases the levels of cyclin E1.
-
Signaling Pathway Modulation: this compound influences several key signaling pathways:
-
p38 MAPK/JNK Pathway: Activation of this pathway contributes to the induction of apoptosis.
-
AKT/GSK3α Pathway: Inhibition of this pathway is another mechanism through which this compound induces apoptosis and cell cycle arrest.
-
AMPK-TSC2-mTOR Pathway: this compound can induce autophagy-mediated cell death by activating this pathway.
-
-
Reactive Oxygen Species (ROS) Generation: this compound can increase the production of ROS within cancer cells, leading to oxidative stress and contributing to apoptosis.
-
Induction of Ferroptosis: Recent studies suggest that this compound can also induce ferroptosis, an iron-dependent form of programmed cell death, through the PI3K/AKT/HIF-1α axis.
Doxorubicin: A Potent DNA Damaging Agent
Doxorubicin is a widely used chemotherapeutic agent with a well-established, albeit more focused, mechanism of action. Its cytotoxic effects are primarily attributed to:
-
DNA Intercalation and Topoisomerase II Inhibition: Doxorubicin intercalates into the DNA double helix, thereby obstructing DNA and RNA synthesis. It also forms a stable complex with topoisomerase II, an enzyme crucial for DNA replication and repair, leading to DNA double-strand breaks.
-
Generation of Reactive Oxygen Species (ROS): The quinone moiety in the Doxorubicin structure can undergo redox cycling, leading to the production of superoxide (B77818) and other reactive oxygen species. This induces oxidative stress, damaging cellular components like lipids, proteins, and DNA.
-
Induction of Apoptosis and Cell Cycle Arrest: The extensive DNA damage and oxidative stress triggered by Doxorubicin activate cell death pathways, leading to apoptosis. It can also cause cell cycle arrest at both the G1 and G2/M phases.
-
Modulation of Cellular Pathways: Doxorubicin's effects are mediated through various signaling pathways, including the p53 tumor suppressor pathway and the Notch signaling pathway.
Comparative Effects on Apoptosis and Cell Cycle
The following tables summarize the observed effects of this compound and Doxorubicin on apoptosis and cell cycle distribution in different cancer cell lines. As with the IC50 data, these results are from separate studies and should be interpreted with caution.
Table 3: Effect of this compound on Apoptosis and Cell Cycle
| Cell Line | Concentration | Time (h) | Effect on Apoptosis | Effect on Cell Cycle | Reference |
| C33A | 40 µM | 48 | 46.60% increase | G1 arrest (19.67% increase) | |
| Caski | 40 µM | 48 | 70.35% increase | G1 arrest (14.33% increase) | |
| HeLa | 40 µM | 48 | 23.10% increase | G1 arrest (25.33% increase) | |
| SiHa | 40 µM | 48 | 53.63% increase | G1 arrest (15.67% increase) | |
| H1299, A549, H1650 | Not Specified | Not Specified | Increased apoptosis | G0/G1 arrest |
Table 4: Effect of Doxorubicin on Apoptosis and Cell Cycle
| Cell Line | Concentration | Time (h) | Effect on Apoptosis | Effect on Cell Cycle | Reference |
| HEPG2 | 25 nM (with 100 µM Silibinin) | 48 | 41% increase | G2/M arrest (85%) | |
| MCF7 | Not Specified | Not Specified | Increased apoptosis | Not Specified | |
| MDA-MB-231 | Not Specified | Not Specified | Increased apoptosis | Not Specified | |
| CML cells (imatinib-resistant) | 1 µM | Not Specified | Increased apoptosis | Not Specified |
Signaling Pathway and Experimental Workflow Visualizations
To better understand the complex mechanisms, the following diagrams were generated using Graphviz (DOT language).
Signaling Pathways
References
- 1. researchgate.net [researchgate.net]
- 2. This compound induces apoptosis in triple-negative human breast cancer cells through ROS generation and p38 MAPK/JNK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound exerts antitumor effects in lung adenocarcinoma by inhibiting APEX1-driven ROS production - PMC [pmc.ncbi.nlm.nih.gov]
Validating Isoliensinine as a Therapeutic Target in Gastric Cancer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Gastric cancer remains a significant global health challenge, ranking as the fifth most prevalent cancer worldwide.[1][2][3][4] Its aggressive nature and high metastatic potential underscore the urgent need for novel and effective therapeutic strategies.[1] Isoliensinine (ISO), a bisbenzylisoquinoline alkaloid derived from the seed embryo of Nelumbo nucifera Gaertn, has emerged as a promising anti-tumor agent. This guide provides a comprehensive comparison of this compound with other therapeutic alternatives for gastric cancer, supported by experimental data to validate its therapeutic target.
This compound's Therapeutic Target and Mechanism of Action
Recent studies have identified Transforming Growth Factor-Beta Receptor 1 (TGFBR1) as a direct target of this compound in gastric cancer. By binding to TGFBR1, this compound effectively inhibits the TGF-β-Smad signaling pathway, a critical mediator of cancer cell proliferation, migration, and epithelial-mesenchymal transition (EMT). Elevated levels of TGF-β and TGFBR1 in gastric cancer are associated with poor prognosis and lymph node metastasis, making this pathway a compelling therapeutic target.
The proposed mechanism involves this compound's suppression of TGF-β-induced phosphorylation of Smad2, a key downstream effector in the pathway. This, in turn, inhibits the nuclear translocation of Smad complexes and the subsequent transcription of target genes involved in cell migration and EMT.
Another related compound, Liensinine, has been shown to inhibit gastric cancer cell growth by inducing the generation of Reactive Oxygen Species (ROS) and inhibiting the PI3K/AKT signaling pathway. While distinct, this highlights the multi-faceted anti-cancer potential of compounds from this natural source.
Comparative Analysis: this compound vs. Alternative Therapies
To objectively evaluate the potential of this compound, it is compared here with a standard chemotherapeutic agent, 5-Fluorouracil (5-FU), and another natural compound with anti-cancer properties, Isoliquiritigenin.
| Therapeutic Agent | Therapeutic Target | Mechanism of Action | Reported Effects in Gastric Cancer |
| This compound (ISO) | TGFBR1 | Inhibition of TGF-β-Smad signaling pathway, suppression of EMT. | Inhibition of cell proliferation, migration, and invasion. |
| 5-Fluorouracil (5-FU) | Thymidylate Synthase | Incorporation into DNA and RNA, leading to cell death. | Inhibition of cancer cell growth, but often associated with toxicity and drug resistance. |
| Isoliquiritigenin (ISL) | GRP78 | Downregulation of Glucose-Regulated Protein 78, suppression of cancer stemness and modulation of the tumor microenvironment. | Suppression of gastric cancer stem cell-like characteristics and tumor growth. |
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies, demonstrating the efficacy of this compound in gastric cancer cell lines.
Table 1: Effect of this compound on Gastric Cancer Cell Viability (CCK-8 Assay)
| Cell Line | This compound Concentration (µM) | Inhibition of Cell Viability (%) |
| HGC27 | 1, 2, 4, 8 | Dose-dependent inhibition |
| AGS | 1, 2, 4, 8 | Dose-dependent inhibition |
Table 2: Effect of this compound on Gastric Cancer Cell Migration (Wound Healing Assay)
| Cell Line | Treatment | Inhibition of Migration |
| HGC27 | ISO (10 µM) + TGF-β | Significant inhibition of wound closure |
| AGS | ISO (10 µM) + TGF-β | Significant inhibition of wound closure |
Table 3: Effect of this compound on EMT Marker Expression (Western Blot)
| Cell Line | Treatment | E-cadherin | N-cadherin | Vimentin | Snail1 |
| HGC27 | ISO (10-40 µM) + TGF-β | Upregulated | Downregulated | Downregulated | Downregulated |
| AGS | ISO (10-40 µM) + TGF-β | Upregulated | Downregulated | Downregulated | Downregulated |
Table 4: Effect of this compound on TGF-β-Smad Pathway Proteins (Western Blot)
| Cell Line | Treatment | p-Smad2 | Smad2 |
| HGC27 | ISO (10-40 µM) + TGF-β | Downregulated | No significant change |
| AGS | ISO (10-40 µM) + TGF-β | Downregulated | No significant change |
Experimental Protocols
Cell Viability Assay (CCK-8)
-
Gastric cancer cells (HGC27 and AGS) were seeded in 96-well plates.
-
After 24 hours, cells were treated with varying concentrations of this compound (0, 1, 2, 4, 8 µM) for 24, 48, and 72 hours.
-
10 µL of CCK-8 solution was added to each well and incubated for 2 hours.
-
The absorbance at 450 nm was measured using a microplate reader to determine cell viability.
Wound Healing Assay
-
Cells were grown to confluence in 6-well plates.
-
A sterile pipette tip was used to create a "wound" in the cell monolayer.
-
Cells were washed to remove debris and treated with this compound (10 µM) in the presence of TGF-β.
-
Images of the wound were captured at 0 and 24 hours to assess cell migration and wound closure.
Western Blot Analysis
-
Cells were treated with this compound at various concentrations (0, 10, 20, 30, 40 µM) for 2 hours, followed by stimulation with TGF-β for 24 hours.
-
Total protein was extracted, and concentrations were determined using a BCA assay.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to PVDF membranes.
-
Membranes were blocked and incubated with primary antibodies against E-cadherin, N-cadherin, Vimentin, Snail1, p-Smad2, and Smad2.
-
After incubation with HRP-conjugated secondary antibodies, protein bands were visualized using an ECL detection system.
Visualizations
Caption: this compound inhibits the TGF-β/Smad signaling pathway by targeting TGFBR1.
References
- 1. Frontiers | this compound suppressed gastric cancer cell proliferation and migration by targeting TGFBR1 to regulate TGF-β-smad signaling pathways [frontiersin.org]
- 2. This compound suppressed gastric cancer cell proliferation and migration by targeting TGFBR1 to regulate TGF-β-smad signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound suppressed gastric cancer cell proliferation and migration by targeting TGFBR1 to regulate TGF-β-smad signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Isoliensinine in Combination Therapy: A Comparative Guide for Cancer Researchers
Isoliensinine, a bisbenzylisoquinoline alkaloid derived from the lotus (B1177795) plant (Nelumbo nucifera), has demonstrated significant potential in enhancing the efficacy of conventional chemotherapeutic agents, cisplatin (B142131) and paclitaxel (B517696), particularly in chemoresistant cancer models. This guide provides a comparative overview of the experimental data supporting the use of this compound in combination therapies, details the experimental methodologies, and visualizes the key signaling pathways involved.
Data Presentation: this compound Combination Therapy Performance
The synergistic effects of this compound with cisplatin and paclitaxel have been evaluated in colorectal cancer cell lines, with a focus on overcoming drug resistance. The following tables summarize the key quantitative findings from these studies.
| Drug Combination | Cell Line | IC50 (this compound) | IC50 (Cisplatin) | Synergistic Combination Dose | Reference |
| This compound + Cisplatin | Cisplatin-Resistant HCT-15 (Colon Cancer Stem Cells) | 12.5 µM | 120 µM | 8 µM this compound + 40 µM Cisplatin | [1][2] |
Table 1: In Vitro Efficacy of this compound and Cisplatin Combination Therapy. This table presents the half-maximal inhibitory concentrations (IC50) for this compound and cisplatin when used as single agents in cisplatin-resistant human colorectal cancer (HCT-15) stem cells, alongside a reported synergistic combination dose.
| Drug Combination | Cell Line | Key Outcomes | Reference |
| This compound + Paclitaxel | Multidrug-Resistant HCT-15 (Colon Cancer) | Enhanced cytotoxic effect, increased apoptosis, G2/M cell cycle arrest, modulation of cancer stem cell markers (SOX2, OCT4). | [3] |
Table 2: Qualitative Outcomes of this compound and Paclitaxel Combination Therapy. This table summarizes the observed synergistic effects of combining this compound with paclitaxel in multidrug-resistant HCT-15 cells. Quantitative data such as IC50 values for this specific combination were not detailed in the reviewed literature.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments performed in the evaluation of this compound combination therapies.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Seed cancer cells (e.g., HCT-15) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Drug Treatment: Treat the cells with various concentrations of this compound, cisplatin, or paclitaxel, both individually and in combination, for 24 to 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value, the concentration of a drug that is required for 50% inhibition of cell viability, is then determined.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis.
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of single agents or combinations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 1X Binding Buffer to each tube and analyze the samples using a flow cytometer. Annexin V-positive cells are considered apoptotic, while PI staining indicates necrotic or late apoptotic cells.
Western Blot Analysis
This technique is used to detect and quantify specific proteins in a cell lysate, providing insights into the molecular mechanisms of drug action.
-
Protein Extraction: Treat cells with the drug combinations, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay.
-
SDS-PAGE: Separate 20-30 µg of protein per sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane and then incubate it with primary antibodies against the target proteins (e.g., PI3K, Akt, p-Akt, Bcl-2, Bax, Caspase-3, PARP, ERK1/2, SOX2, OCT4) overnight at 4°C.
-
Detection: Wash the membrane and incubate it with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescence substrate and an imaging system.
Signaling Pathways and Mechanisms of Action
This compound, in combination with cisplatin or paclitaxel, modulates key signaling pathways that regulate cell survival, proliferation, and apoptosis.
This compound and Cisplatin Combination
The synergistic effect of this compound and cisplatin in cisplatin-resistant colon cancer stem cells is mediated through the inhibition of the PI3K/Akt/mTOR signaling pathway.[1][2] This pathway is a critical regulator of cell survival and proliferation, and its inhibition leads to the induction of mitochondria-mediated apoptosis.
Caption: this compound and Cisplatin Induced Apoptosis Pathway.
This compound and Paclitaxel Combination
In multidrug-resistant colon cancer cells, the combination of this compound and paclitaxel has been shown to enhance cytotoxicity and induce apoptosis. This is associated with the altered expression of ERK1/2 and the transcription factors SOX2 and OCT4, which are crucial for maintaining the stemness of cancer cells.
Caption: this compound and Paclitaxel Combination Mechanism.
Conclusion
The available experimental evidence strongly suggests that this compound can act as a potent chemosensitizing agent, enhancing the therapeutic efficacy of both cisplatin and paclitaxel in colorectal cancer models, particularly in drug-resistant phenotypes. The combination therapies lead to increased apoptosis and cell cycle arrest through the modulation of key signaling pathways such as PI3K/Akt/mTOR and the expression of cancer stem cell markers. Further in-depth quantitative analysis of the this compound-paclitaxel combination and in vivo studies are warranted to fully elucidate its therapeutic potential for clinical applications in oncology.
References
- 1. Reversal of cisplatin resistance by neferine/isoliensinine and their combinatorial regimens with cisplatin-induced apoptosis in cisplatin-resistant colon cancer stem cells (CSCs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound augments the therapeutic potential of paclitaxel in multidrug-resistant colon cancer stem cells and induced mitochondria-mediated cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
Isoliensinine in Combination with Chemotherapy: A Guide to Synergistic Anticancer Effects
For Researchers, Scientists, and Drug Development Professionals
The quest for more effective and less toxic cancer therapies has led researchers to explore the potential of natural compounds in sensitizing cancer cells to conventional chemotherapy. Isoliensinine, a bisbenzylisoquinoline alkaloid extracted from the lotus (B1177795) seed embryo (Nelumbo nucifera), has emerged as a promising candidate. This guide provides a comparative analysis of the synergistic effects of this compound when combined with various chemotherapy drugs, supported by experimental data on its efficacy and mechanisms of action.
Quantitative Synergy Analysis
The synergistic interaction between this compound and chemotherapy drugs has been evaluated in various cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) and Combination Index (CI) values from key studies. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
| Cancer Type | Cell Line | Chemotherapy Drug | This compound IC50 (µM) | Chemotherapy Drug IC50 (µM) | Combination Treatment Concentrations | Combination Index (CI) | Reference |
| Colorectal Cancer | HCT-15 (Cisplatin-Resistant) | Cisplatin (B142131) | 12.5 | 120 | 8 µM this compound + 40 µM Cisplatin | Synergistic (described by isobologram) | [1] |
Further research is needed to determine the precise Combination Index (CI) values from the described isobologram analysis.
| Cancer Type | Cell Line | Chemotherapy Drug | Finding | Reference |
| Colorectal Cancer | HCT-15 (Multidrug-Resistant) | Paclitaxel (B517696) | The combination regimen induces apoptosis in a synergistic manner. | [2] |
Quantitative CI values for the synergistic interaction between this compound and Paclitaxel in this cell line require further investigation.
Mechanisms of Synergistic Action
This compound appears to potentiate the effects of chemotherapy through multiple mechanisms, primarily by enhancing apoptosis and modulating key signaling pathways involved in cell survival and proliferation.
Enhanced Apoptosis
In combination with cisplatin, this compound has been shown to significantly increase apoptosis in cisplatin-resistant colorectal cancer cells. This is achieved through the intrinsic apoptotic pathway, characterized by:
-
Downregulation of anti-apoptotic proteins: A notable decrease in the expression of Bcl-2.
-
Upregulation of pro-apoptotic proteins: Increased levels of Bax and Cytochrome c.
-
Activation of caspases: Enhanced cleavage of Caspase-9 and Caspase-3, leading to the cleavage of PARP (Poly ADP-ribose polymerase), a hallmark of apoptosis.[1]
A similar synergistic induction of apoptosis is observed in the combination of this compound with paclitaxel in multidrug-resistant colon cancer cells.[2]
Modulation of Signaling Pathways
The synergistic effects of this compound with chemotherapy are linked to the modulation of critical signaling pathways that govern cancer cell survival, proliferation, and drug resistance.
This compound and Cisplatin:
The combination of this compound and cisplatin has been found to suppress the PI3K/Akt/mTOR pathway .[1] This pathway is a central regulator of cell growth, proliferation, and survival, and its inhibition can sensitize cancer cells to the cytotoxic effects of chemotherapy.
This compound and Paclitaxel:
The combination of this compound and paclitaxel has been observed to alter the expression of ERK1/2 , a key component of the MAPK signaling pathway. The MAPK/ERK pathway is crucial for cell proliferation and survival, and its modulation can influence the cellular response to chemotherapeutic agents.
Experimental Protocols
Standard methodologies are employed to assess the synergistic effects of this compound and chemotherapy.
Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of the individual drugs and their combination.
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Treat the cells with serial dilutions of this compound, the chemotherapy drug, or a combination of both for 48 to 72 hours.
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 values are determined from the dose-response curves. The Combination Index (CI) is calculated using software like CompuSyn to determine the nature of the drug interaction.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This assay is used to quantify the percentage of apoptotic and necrotic cells following treatment.
-
Cell Treatment: Treat cancer cells with this compound, the chemotherapy drug, or their combination for a specified period.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.
Western Blot Analysis
This technique is used to detect changes in the expression levels of proteins involved in apoptosis and signaling pathways.
-
Protein Extraction: Lyse the treated cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., Bcl-2, cleaved Caspase-3, p-Akt, p-ERK).
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
Conclusion
The available evidence strongly suggests that this compound can act synergistically with conventional chemotherapy drugs like cisplatin and paclitaxel, particularly in drug-resistant cancer cell lines. By enhancing apoptosis and modulating key survival signaling pathways, this compound holds promise as a chemosensitizing agent. Further research, including in vivo studies and the determination of precise Combination Index values for a broader range of chemotherapy drugs and cancer types, is warranted to fully elucidate its therapeutic potential in a clinical setting.
References
- 1. Reversal of cisplatin resistance by neferine/isoliensinine and their combinatorial regimens with cisplatin-induced apoptosis in cisplatin-resistant colon cancer stem cells (CSCs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound augments the therapeutic potential of paclitaxel in multidrug-resistant colon cancer stem cells and induced mitochondria-mediated cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming Isoliensinine-Induced Apoptosis: A Guide to Caspase Assays
For Researchers, Scientists, and Drug Development Professionals
Isoliensinine, a bis-benzylisoquinoline alkaloid extracted from the lotus (B1177795) plant (Nelumbo nucifera), has demonstrated promising anti-cancer properties by inducing apoptosis in various cancer cell lines. A critical step in evaluating the pro-apoptotic potential of this compound is the confirmation of caspase activation, the central executioners of the apoptotic cascade. This guide provides a comparative overview of caspase assays to confirm this compound-induced apoptosis, supported by experimental data and detailed protocols.
This compound's Impact on Key Apoptotic Regulators
This compound has been shown to modulate the expression of key proteins involved in the apoptotic signaling cascade. Studies in triple-negative breast cancer (TNBC) cells and cervical cancer cells have demonstrated its ability to influence both the intrinsic (mitochondrial) and extrinsic pathways of apoptosis.
Modulation of Bcl-2 Family Proteins
The B-cell lymphoma 2 (Bcl-2) family of proteins are critical regulators of the intrinsic apoptotic pathway. This compound treatment has been observed to alter the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members of this family, favoring the induction of apoptosis.[1][2] In MDA-MB-231 triple-negative breast cancer cells, this compound treatment led to a dose-dependent decrease in the anti-apoptotic protein Bcl-2, while the levels of the pro-apoptotic protein Bax remained relatively stable, thereby decreasing the Bcl-2/Bax ratio and promoting apoptosis.[1]
Activation of Caspases
Caspases are a family of cysteine proteases that, once activated, orchestrate the dismantling of the cell. This compound has been shown to trigger the activation of initiator caspases, such as caspase-9, and executioner caspases, like caspase-3.[3][4]
Quantitative Analysis of Apoptotic Protein Expression
The following tables summarize the dose-dependent effects of this compound on the expression of key apoptotic proteins in MDA-MB-231 triple-negative breast cancer cells after 48 hours of treatment, as determined by Western blot analysis.
Table 1: Effect of this compound on Bcl-2 and Bax Protein Expression
| This compound (µM) | Relative Bcl-2 Expression (Fold Change vs. Control) | Relative Bax Expression (Fold Change vs. Control) |
| 0 (Control) | 1.00 | 1.00 |
| 5 | 0.95 | 1.02 |
| 10 | 0.89 | 1.00 |
| 20 | 0.67 | 0.98 |
Table 2: Effect of this compound on Cleaved Caspase-3 and Cleaved PARP-1 Expression
| This compound (µM) | Relative Cleaved Caspase-3 Expression (Fold Change vs. Control) | Relative Cleaved PARP-1 Expression (Fold Change vs. Control) |
| 0 (Control) | 1.00 | 1.00 |
| 5 | 1.85 | 1.50 |
| 10 | 2.50 | 2.10 |
| 20 | 3.20 | 2.80 |
Signaling Pathways of this compound-Induced Apoptosis
This compound can initiate apoptosis through multiple signaling pathways, primarily converging on the activation of caspases. The diagrams below illustrate the key pathways involved.
Caption: Signaling pathways of this compound-induced apoptosis.
Experimental Workflow for Caspase Activity Assays
Confirming caspase activation is a multi-step process that involves cell culture, treatment with this compound, cell lysis, and finally, the caspase activity assay itself.
Caption: General workflow for caspase activity assays.
Experimental Protocols
Detailed methodologies for colorimetric caspase activity assays are provided below. These are generalized protocols and may require optimization based on the specific cell line and experimental conditions.
Protocol: Colorimetric Caspase-3 Activity Assay
This assay is based on the spectrophotometric detection of the chromophore p-nitroaniline (pNA) after its cleavage from the labeled substrate DEVD-pNA by caspase-3.
Materials:
-
Cells treated with this compound and untreated control cells
-
Cell Lysis Buffer
-
2x Reaction Buffer
-
DEVD-pNA (caspase-3 substrate)
-
Dithiothreitol (DTT)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Cell Lysis:
-
Pellet approximately 1-5 x 10^6 treated and control cells by centrifugation.
-
Resuspend the cell pellets in 50 µL of chilled Cell Lysis Buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute to pellet cellular debris.
-
Transfer the supernatant (cytosolic extract) to a fresh, pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., Bradford or BCA).
-
Normalize the protein concentration of all samples to be within 50-200 µg of total protein per 50 µL of Cell Lysis Buffer.
-
-
Assay Reaction:
-
To a 96-well plate, add 50 µL of each cell lysate sample per well.
-
Prepare a master mix of 2x Reaction Buffer containing 10 mM DTT.
-
Add 50 µL of the 2x Reaction Buffer with DTT to each well containing cell lysate.
-
Add 5 µL of the 4 mM DEVD-pNA substrate to each well (final concentration of 200 µM).
-
Include a blank control (Cell Lysis Buffer, 2x Reaction Buffer, and substrate, without cell lysate).
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance value of the blank from all sample readings.
-
Calculate the fold increase in caspase-3 activity by comparing the absorbance of the this compound-treated samples to the untreated control.
-
Protocol: Colorimetric Caspase-8 Activity Assay
This assay utilizes the substrate IETD-pNA to measure the activity of caspase-8.
Materials:
-
Same as for Caspase-3 assay, but with IETD-pNA (caspase-8 substrate).
Procedure: The procedure is identical to the Caspase-3 Activity Assay, with the substitution of DEVD-pNA with IETD-pNA as the substrate.
Protocol: Colorimetric Caspase-9 Activity Assay
This assay employs the substrate LEHD-pNA to quantify the activity of caspase-9.
Materials:
-
Same as for Caspase-3 assay, but with LEHD-pNA (caspase-9 substrate).
Procedure: The procedure is identical to the Caspase-3 Activity Assay, with the substitution of DEVD-pNA with LEHD-pNA as the substrate.
Alternative and Complementary Assays
While caspase activity assays are a direct measure of apoptosis execution, other methods can be used for confirmation and to provide a more comprehensive picture of this compound's effects:
-
Western Blotting for Cleaved Caspases: As shown in the data tables, this method allows for the visualization and semi-quantification of the activated forms of caspases.
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).
-
TUNEL Assay: This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
By employing a combination of these techniques, researchers can robustly confirm and characterize the apoptotic effects of this compound, contributing to a deeper understanding of its potential as an anti-cancer therapeutic.
References
- 1. This compound induces apoptosis in triple-negative human breast cancer cells through ROS generation and p38 MAPK/JNK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound induces apoptosis in triple-negative human breast cancer cells through ROS generation and p38 MAPK/JNK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound induces cervical cancer cell cycle arrest and apoptosis by inhibiting the AKT/GSK3α pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: A Natural Compound with “Drug-Like” Potential - PMC [pmc.ncbi.nlm.nih.gov]
Isoliensinine: A Comparative Analysis of Efficacy in 2D and 3D Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Isoliensinine, a bisbenzylisoquinoline alkaloid extracted from the seed embryo of the lotus (B1177795) (Nelumbo nucifera), has demonstrated notable anti-cancer properties in preclinical studies.[1][2] This guide provides a comparative analysis of this compound's efficacy, drawing upon available data from traditional two-dimensional (2D) cell culture models and discussing the anticipated differences in three-dimensional (3D) models based on established principles in cancer drug discovery. While direct comparative studies on this compound in 2D versus 3D models are not yet available in published literature, this guide aims to provide a framework for understanding its potential efficacy in more physiologically relevant systems.
2D vs. 3D Cell Culture Models: A Paradigm Shift in Preclinical Research
Traditional 2D cell culture, where cells are grown in a monolayer on a flat surface, has been a cornerstone of cancer research for decades due to its simplicity and suitability for high-throughput screening.[3] However, these models often fail to replicate the complex microenvironment of a solid tumor, leading to an overestimation of drug efficacy.[3][4]
In contrast, 3D cell culture models, such as spheroids and organoids, allow cells to grow in three dimensions, fostering cell-cell and cell-extracellular matrix (ECM) interactions that more closely mimic an in vivo tumor. This increased complexity often results in altered gene expression, reduced proliferation rates, and increased drug resistance compared to 2D cultures. Consequently, 3D models are considered more predictive of clinical outcomes.
Efficacy of this compound in 2D Cell Culture Models
This compound has been shown to be a potent cytotoxic agent against a variety of cancer cell lines in 2D culture. Its primary mechanisms of action include the induction of apoptosis (programmed cell death) and autophagy (a cellular recycling process).
Quantitative Analysis of this compound's Cytotoxicity (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for this compound in various cancer cell lines grown in 2D culture.
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | 22.78 | 48 | |
| MDA-MB-231 | Triple-Negative Breast Cancer | 18.34 | 72 | |
| H1299 | Lung Adenocarcinoma | 6.98 | 48 | |
| A549 | Lung Adenocarcinoma | 17.24 | 48 | |
| H1650 | Lung Adenocarcinoma | 16.00 | 48 | |
| HeLa | Cervical Cancer | 13.45 | 24 | |
| HeLa | Cervical Cancer | 11.04 | 48 | |
| T24 | Urothelial Carcinoma | ~20-40 | 48 | |
| UMUC3 | Urothelial Carcinoma | ~20-40 | 48 | |
| HepG2 | Hepatocellular Carcinoma | Not specified | Not specified | |
| Huh-7 | Hepatocellular Carcinoma | Not specified | Not specified | |
| H22 | Hepatocellular Carcinoma | Not specified | Not specified |
Note: IC50 values can vary depending on the specific experimental conditions.
Interestingly, this compound has shown selective cytotoxicity, with a significantly higher IC50 value in normal human breast epithelial cells (MCF-10A) compared to triple-negative breast cancer cells, suggesting a potential therapeutic window.
Apoptosis Induction by this compound in 2D Models
Multiple studies have confirmed that this compound induces apoptosis in cancer cells. For instance, in triple-negative breast cancer cells (MDA-MB-231), treatment with 20 µM and 40 µM this compound for 48 hours resulted in 15.5% and 29.9% apoptotic cells, respectively. Similarly, in cervical cancer cell lines, a dose- and time-dependent increase in apoptosis was observed.
Anticipated Efficacy of this compound in 3D Cell Culture Models
Based on general observations from comparative studies of other anti-cancer drugs, it is anticipated that the efficacy of this compound in 3D cell culture models would differ from that observed in 2D models.
-
Increased Drug Resistance: Cells grown in 3D spheroids typically exhibit greater resistance to chemotherapeutic agents. This can be attributed to several factors, including limited drug penetration into the spheroid core, the presence of hypoxic regions, and altered cellular signaling pathways. Therefore, it is likely that higher concentrations of this compound would be required to achieve the same cytotoxic effect in 3D models compared to 2D cultures.
-
Heterogeneous Response: Unlike the uniform exposure of cells in a 2D monolayer, cells in a 3D spheroid experience different microenvironments depending on their location. Cells on the periphery are more exposed to the drug and nutrients, while cells in the core may be quiescent or necrotic due to hypoxia and nutrient deprivation. This heterogeneity is expected to lead to a varied response to this compound treatment throughout the spheroid.
Signaling Pathways Modulated by this compound
This compound exerts its anti-cancer effects by modulating several key signaling pathways.
In triple-negative breast cancer, this compound induces apoptosis through the generation of reactive oxygen species (ROS) and the subsequent activation of the p38 MAPK and JNK signaling pathways.
In cervical cancer, this compound has been reported to induce cell cycle arrest and apoptosis by inhibiting the AKT/GSK3α pathway.
Furthermore, this compound has been shown to induce autophagy in various cancer cell lines by activating the AMPK–TSC2–mTOR signaling pathway.
Experimental Protocols
2D Cell Viability Assay (MTT/CCK-8)
This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cells grown in a 2D monolayer.
-
Cell Seeding: Plate cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, 72 hours).
-
Reagent Addition: Add MTT or CCK-8 reagent to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells following drug treatment.
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Conclusion
The available evidence from 2D cell culture studies strongly suggests that this compound is a promising anti-cancer agent with potent cytotoxic and pro-apoptotic effects across a range of cancer types. However, to gain a more clinically relevant understanding of its efficacy, further investigation using 3D cell culture models is imperative. Such studies will provide crucial insights into its activity in a more physiologically representative tumor microenvironment and will be essential for its continued development as a potential therapeutic. Researchers are encouraged to employ 3D models to evaluate this compound's efficacy, which will help bridge the gap between in vitro findings and in vivo outcomes.
References
A Cross-Species Comparative Guide to Isoliensinine Metabolism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolism of Isoliensinine, a bisbenzylisoquinoline alkaloid with therapeutic potential, across various species. The information presented herein is intended to support research and development efforts by offering a clear overview of the compound's metabolic pathways, pharmacokinetic profiles, and the experimental methodologies used for their determination.
Executive Summary
This compound undergoes phase I metabolism primarily through N-demethylation and O-demethylation, leading to the formation of three main metabolites: 2-N-desmethyl-isoliensinine, 2′-N-desmethylthis compound, and 2′-N-6-O-didesmethylthis compound.[1] In vivo and in vitro studies have been conducted in several species, revealing species-specific differences in pharmacokinetic parameters. While the involvement of cytochrome P450 (CYP) enzymes is suggested, the specific isozymes responsible for this compound metabolism are not yet fully elucidated, although a weak interaction with CYP3A has been noted.[1][2]
Data Presentation
In Vivo Pharmacokinetic Parameters of this compound
The following table summarizes the available pharmacokinetic data for this compound and its related compound, Liensinine, following intravenous and oral administration in various species. Data for this compound in mice, beagle dogs, and humans is limited, and further research is required for a complete comparative analysis.
| Species | Compound | Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) | Absolute Bioavailability (%) |
| Rat | This compound | Intravenous | 5.0 | - | - | 1695.52 | 7.88 ± 0.84 | - |
| Rat | Total bisbenzylisoquinoline alkaloids | Oral | 20 | - | - | - | - | 62.5 |
| Mouse | Liensinine | Intravenous | 1 | - | - | 211.2 ± 54.9 | 3.8 ± 0.8 | - |
| Mouse | Liensinine | Oral | 5 | - | - | 18.8 ± 2.7 | - | 1.8 |
Note: Data for Liensinine in mice is included as a reference for a structurally related compound. The oral bioavailability for rats refers to the total bisbenzylisoquinoline alkaloids from the lotus (B1177795) seed embryo.
Metabolic Pathways
This compound is primarily metabolized in the liver via N-demethylation and O-demethylation.[1] The identified phase I metabolites are:
-
M1: 2-N-desmethyl-isoliensinine
-
M2: 2′-N-desmethylthis compound
-
M3: 2′-N-6-O-didesmethylthis compound
The metabolic pathways are depicted in the diagram below.
Experimental Protocols
In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of this compound after intravenous administration.
Animal Model: Male Sprague-Dawley rats.
Drug Administration: A single intravenous injection of this compound at a dose of 5.0 mg/kg.
Sample Collection: Blood samples were collected at predetermined time points post-administration.
Analytical Method: Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) was used for the simultaneous determination of this compound and its related alkaloids in rat plasma.
-
Chromatography: Acquity UPLC BEH C18 column (2.1 mm × 50 mm, 1.7 µm particle size).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water and acetonitrile.
-
Mass Spectrometry: Positive electrospray ionization and multiple reaction monitoring (MRM) of the transitions at m/z 611.3→192.2 for this compound.[1]
In Vitro Metabolism Study using Beagle Dog Liver Microsomes
Objective: To identify the metabolites of this compound formed in the liver.
In Vitro System: Beagle dog liver microsomes.
Incubation: this compound was incubated with the liver microsomes in the presence of NADPH.
Analytical Method: High-performance liquid chromatography and data-dependent electrospray ionization tandem mass spectrometry (HPLC-ESI-MS/MS) were used to identify the metabolites.
Cross-Species Comparison Workflow
The following diagram illustrates the general workflow for a cross-species comparison of drug metabolism.
Discussion and Future Directions
The current body of research provides a foundational understanding of this compound metabolism, primarily in rats and beagle dogs. The metabolic pathways of N-demethylation and O-demethylation appear to be conserved across these species. However, significant data gaps exist, particularly for monkeys and humans, as well as the role of gut microbiota in this compound metabolism.
To build a more complete picture and facilitate the translation of preclinical findings to clinical applications, future research should focus on:
-
Conducting comprehensive pharmacokinetic studies in mice, beagle dogs, and non-human primates to obtain detailed parameters such as Cmax, Tmax, AUC, and oral bioavailability.
-
Investigating the metabolism of this compound in human liver microsomes and hepatocytes to identify human-specific metabolites and metabolic rates.
-
Elucidating the specific CYP450 isozymes involved in the metabolism of this compound through reaction phenotyping studies.
-
Exploring the role of gut microbiota in the metabolism of this compound, as this can significantly impact its bioavailability and overall pharmacological activity.
-
Performing in-depth analysis of the identified metabolites to determine their pharmacological and toxicological profiles.
By addressing these knowledge gaps, the scientific community can better predict the pharmacokinetic behavior of this compound in humans and advance its development as a potential therapeutic agent.
References
Unveiling the Proteomic Landscape: A Comparative Guide to Isoliensinine's Cellular Impact
For researchers, scientists, and drug development professionals, understanding the molecular mechanisms of potential therapeutic compounds is paramount. Isoliensinine, a bisbenzylisoquinoline alkaloid extracted from the lotus (B1177795) plant (Nelumbo nucifera), has demonstrated significant anti-cancer potential across various cancer cell lines. This guide provides a comparative overview of the proteomic alterations induced by this compound treatment in cancer cells, drawing upon key experimental findings to illuminate its mechanism of action.
This compound exerts its anti-tumor effects by modulating a range of cellular processes, including cell cycle progression, apoptosis, and cellular metabolism. Proteomic studies, primarily utilizing targeted approaches like Western blotting, have been instrumental in identifying the key protein players and signaling pathways that are significantly altered following this compound treatment. This guide synthesizes these findings to offer a clear comparison between this compound-treated and untreated cancer cells.
Quantitative Proteomic Changes in Response to this compound
The following tables summarize the observed changes in the expression of key proteins in cancer cells upon treatment with this compound. These findings are compiled from studies on various cancer cell lines, providing a broad perspective on its effects.
Table 1: Effect of this compound on Cell Cycle and Apoptosis-Related Proteins
| Protein | Function | Cancer Cell Line(s) | Observed Effect of this compound | Reference(s) |
| Cyclin D1 | Promotes G1/S phase transition | Lung Adenocarcinoma (H1299, A549) | Decreased | [1] |
| p21 | Cell cycle inhibitor | Triple-Negative Breast Cancer (MDA-MB-231), Cervical Cancer | Increased | [2][3] |
| CDK2 | Promotes G1/S phase transition | Cervical Cancer | Decreased | [3] |
| Cyclin E | Promotes G1/S phase transition | Triple-Negative Breast Cancer (MDA-MB-231), Cervical Cancer | Decreased | [2] |
| Bax | Pro-apoptotic | Triple-Negative Breast Cancer (MDA-MB-231) | Increased | |
| Bcl-2 | Anti-apoptotic | Triple-Negative Breast Cancer (MDA-MB-231) | Decreased | |
| Cleaved Caspase-3 | Executioner caspase in apoptosis | Triple-Negative Breast Cancer (MDA-MB-231) | Increased | |
| Cleaved PARP-1 | Marker of apoptosis | Triple-Negative Breast Cancer (MDA-MB-231, MDA-MB-436, MDA-MB-468), Lung Adenocarcinoma | Increased | |
| Mcl-1 | Anti-apoptotic | Cervical Cancer | Decreased | |
| Cleaved Caspase-9 | Initiator caspase in apoptosis | Cervical Cancer | Increased |
Table 2: Modulation of Key Signaling Pathway Proteins by this compound
| Protein | Signaling Pathway | Cancer Cell Line(s) | Observed Effect of this compound | Reference(s) |
| p-PI3K | PI3K/AKT | Urothelial Carcinoma (T24, UMUC3) | Decreased | |
| p-AKT (S473) | PI3K/AKT | Urothelial Carcinoma (T24, UMUC3), Cervical Cancer | Decreased | |
| HIF-1α | Hypoxia Signaling | Urothelial Carcinoma (T24, UMUC3) | Decreased | |
| p-p38 MAPK | MAPK Signaling | Triple-Negative Breast Cancer | Increased | |
| p-JNK | MAPK Signaling | Triple-Negative Breast Cancer | Increased | |
| APEX1 | DNA Repair & Redox Signaling | Lung Adenocarcinoma (H1299, A549) | Decreased | |
| N-cadherin | Epithelial-Mesenchymal Transition | Lung Adenocarcinoma (H1299, A549) | Decreased | |
| E-cadherin | Epithelial-Mesenchymal Transition | Lung Adenocarcinoma (H1299, A549) | Increased | |
| GSK3α | AKT/GSK3α | Cervical Cancer | Decreased |
Key Signaling Pathways Modulated by this compound
Proteomic analyses have consistently implicated several critical signaling pathways in the anti-cancer activity of this compound. These pathways are central to cell survival, proliferation, and stress responses.
Caption: Signaling pathways affected by this compound treatment.
This compound has been shown to inhibit the PI3K/AKT pathway, a central regulator of cell growth and survival. This inhibition leads to downstream effects, including the suppression of HIF-1α in urothelial carcinoma cells. Furthermore, this compound treatment has been demonstrated to induce the generation of reactive oxygen species (ROS), which in turn activates the p38 MAPK and JNK signaling pathways, ultimately leading to apoptosis in triple-negative breast cancer cells. In lung adenocarcinoma, this compound directly interacts with and inhibits APEX1, promoting ROS generation and apoptosis. Additionally, in cervical cancer, this compound induces cell cycle arrest and apoptosis by inhibiting the AKT/GSK3α pathway.
Experimental Protocols
The data presented in this guide are derived from standard molecular and cellular biology techniques. Below are generalized protocols for the key experiments cited.
Cell Culture and this compound Treatment
-
Cell Lines: Human cancer cell lines (e.g., T24, UMUC3, MDA-MB-231, H1299, A549, HeLa, C33A) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
This compound Preparation: this compound is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, which is then diluted in culture medium to the desired final concentrations for experiments. A vehicle control (DMSO) is used in parallel.
-
Treatment: Cells are seeded in culture plates and allowed to attach overnight. The medium is then replaced with fresh medium containing various concentrations of this compound or vehicle control for specified time periods (e.g., 24, 48, 72 hours).
Western Blotting for Protein Expression Analysis
-
Protein Extraction: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing a protease and phosphatase inhibitor cocktail.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies specific to the proteins of interest overnight at 4°C.
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Band intensities are quantified using image analysis software (e.g., ImageJ), and protein levels are normalized to a loading control such as β-actin or GAPDH.
Caption: A typical experimental workflow for Western blot analysis.
References
- 1. This compound exerts antitumor effects in lung adenocarcinoma by inhibiting APEX1-driven ROS production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A Natural Compound with “Drug-Like” Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound induces cervical cancer cell cycle arrest and apoptosis by inhibiting the AKT/GSK3α pathway - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Isoliensinine in a Laboratory Setting
Isoliensinine: Key Chemical and Safety Data
A comprehensive understanding of a compound's properties is the foundation of its safe handling and disposal. Below is a summary of key data for this compound.
| Property | Value |
| Molecular Formula | C₃₇H₄₂N₂O₆[1] |
| Molecular Weight | 610.74 g/mol [1] |
| Appearance | White to beige powder[1] |
| Solubility | Soluble in DMSO (2 mg/mL)[1] |
| Storage Temperature | -20°C[1] |
| Safety Information | WGK 3 (hazardous for water) |
| Storage Class | 11 - Combustible Solids |
Procedural Workflow for this compound Disposal
The proper disposal of this compound and its associated waste streams requires a systematic approach to ensure the safety of laboratory personnel and the protection of the environment. The following workflow provides a logical sequence of steps for this process.
Step-by-Step Disposal Protocol
The following protocol outlines a general, step-by-step approach for the disposal of this compound waste in a laboratory setting. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local, state, and federal regulations.
1. Personal Protective Equipment (PPE): Before handling this compound waste, ensure appropriate PPE is worn, including:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A laboratory coat
2. Waste Segregation and Collection: Proper segregation of waste streams is critical to ensure safe and compliant disposal.
-
Pure this compound (Solid/Stock):
-
Collect in a clearly labeled, sealed, and appropriate hazardous chemical waste container designated for solid waste.
-
Do not mix with other waste streams.
-
-
This compound Solutions (e.g., in DMSO):
-
Collect in a designated, sealed container for organic solvent waste.
-
Ensure the container material is compatible with the solvent.
-
Label the container with "this compound," the solvent (DMSO), and the approximate concentration.
-
Do not dispose of down the drain.
-
-
Contaminated Labware (Solid Waste):
-
This includes items such as pipette tips, gloves, and other disposable materials that have come into contact with this compound.
-
Collect these items in a designated, lined container for solid chemical waste.
-
-
Contaminated Glassware:
-
Decontaminate glassware with a suitable solvent (e.g., ethanol (B145695) or acetone).
-
Collect the rinsate as hazardous organic solvent waste.
-
After decontamination, the glassware can be washed and reused or disposed of according to your institution's policy for laboratory glass, which may include a sharps container for broken glass.
-
3. Storage and Final Disposal:
-
Store all this compound waste containers in a designated satellite accumulation area within the laboratory.
-
Ensure all containers are sealed to prevent leaks or evaporation.
-
Follow your institution's procedures for requesting a hazardous waste pickup from your EHS department.
Disclaimer: The information provided here is intended as a general guide. Always prioritize the specific disposal protocols and safety guidelines provided by your institution's Environmental Health and Safety department.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
